4-Bromo-3-pyridinemethanol hydrochloride
Description
Properties
CAS No. |
1546624-18-3; 197007-87-7 |
|---|---|
Molecular Formula |
C6H7BrClNO |
Molecular Weight |
224.48 |
IUPAC Name |
(4-bromopyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
InChI Key |
PDQPYZSLVWMFCL-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1Br)CO.Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Bromo-3-pyridinemethanol Hydrochloride
Executive Summary
4-Bromo-3-pyridinemethanol hydrochloride (CAS 1546624-18-3) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1][2] Characterized by a pyridine ring substituted with a bromine atom at the C4 position and a hydroxymethyl group at the C3 position, this compound serves as a critical "orthogonal" scaffold. The bromine moiety facilitates transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group offers a versatile handle for alkylation, oxidation, or conversion to leaving groups. This guide details its physicochemical properties, synthetic routes, quality standards, and safety protocols for laboratory and pilot-scale applications.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
The hydrochloride salt form enhances the stability and shelf-life of the free base, which can be prone to oxidation or polymerization under ambient conditions.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | 4-Bromo-3-pyridinemethanol hydrochloride |
| CAS Number | 1546624-18-3 |
| Synonyms | (4-Bromopyridin-3-yl)methanol HCl; 4-Bromo-3-hydroxymethylpyridine hydrochloride |
| Molecular Formula | C₆H₆BrNO · HCl (C₆H₇BrClNO) |
| Molecular Weight | 224.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |
| Melting Point | >150°C (decomposition often observed prior to melting) |
| Hygroscopicity | Moderate (Store under desiccant) |
Synthesis & Manufacturing Methodology
The synthesis of 4-Bromo-3-pyridinemethanol hydrochloride typically proceeds via the selective reduction of 4-bromonicotinic acid derivatives. The choice of reducing agent is critical to prevent hydrodehalogenation (loss of the bromine atom).
Validated Synthetic Route
Precursor: Methyl 4-bromonicotinate or 4-Bromonicotinic acid. Reagent: Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) or Lithium Aluminum Hydride (LiAlH₄) under controlled temperatures.
Protocol Overview:
-
Ester Formation: 4-Bromonicotinic acid is esterified (MeOH/H₂SO₄) to protect the carboxylic acid and enhance solubility.
-
Selective Reduction: The ester is reduced to the alcohol using NaBH₄ in methanol. Note: NaBH₄ is preferred over LiAlH₄ for scale-up due to higher chemoselectivity, minimizing the risk of debromination.
-
Salt Formation: The resulting free base is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt, ensuring high purity and stability.
Reaction Workflow Diagram
The following diagram illustrates the logical flow of synthesis and critical control points (CCPs).
Figure 1: Step-wise synthesis pathway from nicotinic acid precursor to the stable hydrochloride salt.
Applications in Drug Discovery[5]
4-Bromo-3-pyridinemethanol hydrochloride is a "bifunctional" scaffold. Its value lies in the ability to functionalize the pyridine ring sequentially.
Mechanistic Utility
-
C4-Bromine Handle: Serves as an electrophile in Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Buchwald-Hartwig: Amination to introduce nitrogen heterocycles.
-
-
C3-Hydroxymethyl Handle:
Divergent Synthesis Diagram
This diagram visualizes how a medicinal chemist utilizes this specific CAS entry to generate diverse library compounds.
Figure 2: Divergent synthetic utility showing transformation into biaryls, aldehydes, and alkyl halides.
Handling, Safety, and Stability
As a halogenated pyridine salt, this compound requires specific handling protocols to ensure operator safety and compound integrity.
GHS Hazard Classification
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability Protocol
-
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigeration (2-8°C) is recommended for long-term storage to prevent slow degradation or discoloration.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which will liberate the free base).
References
-
PubChem. (2025). Compound Summary: 4-Bromo-3-methylpyridine hydrochloride (Structural Analog Reference). Retrieved from [Link]
Sources
4-Bromo-3-pyridinemethanol Hydrochloride: A Critical Synthon in Medicinal Chemistry
The following technical guide details the physicochemical properties, synthesis, and application of 4-Bromo-3-pyridinemethanol hydrochloride , a critical heterocyclic building block in drug discovery.
Executive Summary
4-Bromo-3-pyridinemethanol hydrochloride (CAS: 1546624-18-3) is a bifunctional pyridine intermediate used extensively in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and kinase inhibition.[1][2][3][4] Its dual reactivity—stemming from the electrophilic aryl bromide and the nucleophilic hydroxymethyl group—allows for orthogonal functionalization strategies, making it a staple in fragment-based drug design (FBDD).
This guide provides a definitive reference for its molecular weight, stoichiometric handling, and analytical verification, ensuring precision in high-throughput synthesis and process development.
Physicochemical Profile & Molecular Weight
Accurate stoichiometry is paramount in organometallic catalysis (e.g., Suzuki-Miyaura coupling) where catalyst poisoning or homocoupling can occur if reactant ratios are imprecise.
Core Constants
| Property | Data | Notes |
| Compound Name | 4-Bromo-3-pyridinemethanol hydrochloride | Primary salt form |
| Free Base Name | (4-Bromopyridin-3-yl)methanol | Active species post-neutralization |
| CAS (HCl Salt) | 1546624-18-3 | Definitive identifier for the hydrochloride |
| CAS (Free Base) | 197007-87-7 | Reference for parent heterocycle |
| CAS (HBr Salt) | 1135136-66-1 | Common alternative synthesis byproduct |
| Molecular Formula | C₆H₇BrClNO | C₆H₆BrNO · HCl |
| Molecular Weight | 224.48 g/mol | Used for all stoichiometric calculations |
| Exact Mass | 222.940 g/mol | Monoisotopic (for Mass Spec ID) |
| Appearance | White to off-white solid | Hygroscopic; store under inert gas |
Stoichiometric Divergence
Researchers must verify the salt form from their supplier's Certificate of Analysis (CoA). Using the wrong molecular weight (MW) leads to significant equivalents errors:
-
If using Free Base (MW 188.02): 1.0 g = 5.32 mmol
-
If using HCl Salt (MW 224.48): 1.0 g = 4.45 mmol
-
If using HBr Salt (MW 268.94): 1.0 g = 3.72 mmol
Critical Insight: Commercial batches labeled "4-Bromo-3-pyridinemethanol" without a specified salt form are often the hydrobromide (HBr) salt due to the synthesis pathway involving bromination. Always confirm via elemental analysis or silver nitrate titration if the CoA is ambiguous.
Synthesis & Production Context
The synthesis of 4-Bromo-3-pyridinemethanol typically proceeds via the reduction of 4-bromonicotinic acid (or its ester derivatives). This pathway preserves the sensitive aryl bromide while converting the carboxylic acid to the primary alcohol.
Synthetic Pathway Diagram
The following workflow illustrates the reduction strategy and the subsequent salt formation.
Figure 1: Synthetic route from 4-bromonicotinic acid to the hydrochloride salt, highlighting the preservation of the halogen handle.[1]
Analytical Verification Protocols
To ensure the integrity of the compound before use in costly GMP steps, a self-validating analytical workflow is required.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Note: The pyridine nitrogen is basic. Acidic modifiers prevent peak tailing.
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
Mass Spectrometry (LC-MS)
The isotopic pattern is the definitive identification method due to the presence of Bromine and Chlorine.
-
Target Ion (M+H)⁺: 188.0 / 190.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br).
-
Salt Confirmation: In negative mode or via ion chromatography, the presence of chloride (Cl⁻) must be confirmed to validate the 224.48 MW factor.
Proton NMR (¹H-NMR) in DMSO-d₆
-
Diagnostic Signals:
-
δ 4.5–4.7 ppm (s, 2H): Methylene protons (-CH ₂OH).
-
δ 5.4–5.6 ppm (br s, 1H): Hydroxyl proton (-OH), often exchanged/broadened.
-
δ 7.6–8.5 ppm (m, 3H): Pyridine ring protons. The C2 proton (adjacent to N and CH₂OH) will appear as a distinct singlet or doublet downfield.
-
Functionalization & Applications
4-Bromo-3-pyridinemethanol hydrochloride serves as a "linchpin" scaffold. The bromine atom allows for carbon-carbon bond formation, while the alcohol group allows for etherification or oxidation to an aldehyde.
Divergent Reaction Logic
-
Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts.
-
Precaution: The free hydroxyl group can sometimes coordinate to Pd. Protecting it (e.g., as a TBDMS ether) or using excess base (K₂CO₃) is recommended.
-
-
Appel Reaction / Chlorination: Converting the alcohol to a chloride creates a bis-electrophile (4-bromo-3-(chloromethyl)pyridine), useful for cyclization reactions.
Figure 2: Divergent functionalization pathways demonstrating the compound's versatility in medicinal chemistry.
Handling & Stability
The hydrochloride salt significantly improves the shelf-life compared to the free base, which can be prone to oxidation or polymerization.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will alter the effective molecular weight.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in Dichloromethane (DCM) unless neutralized to the free base.
-
Safety: Irritant. Wear standard PPE. In case of contact with strong bases, the free base is liberated, which may have different solubility and toxicity profiles.
References
-
ChemicalBook. (2025). 4-Bromo-3-pyridinemethanol hydrochloride Product Properties and CAS 1546624-18-3.[1][2][3][4] Retrieved from
-
BLD Pharmatech. (2024). Safety Data Sheet: (4-Bromopyridin-3-yl)methanol (Free Base CAS 197007-87-7). Retrieved from
-
Sigma-Aldrich. (2025). 4-Bromo-3-pyridinemethanol hydrochloride Catalog Entry. Retrieved from
-
Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid. Der Pharmacia Lettre, 3(4), 264-266.[5] Retrieved from [5]
-
AChemBlock. (2026).[6] 4-Bromo-3-pyridinemethanol hydrobromide CAS 1135136-66-1 Data. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-bromo--methylphenethylamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1546624-18-3 | CAS DataBase [chemicalbook.com]
- 4. 4-Bromo-3-pyridinemethanol hydrochloride | 1546624-18-3 [chemicalbook.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 4-Bromo-3-pyridinemethanol hydrobromide 95% | CAS: 1135136-66-1 | AChemBlock [achemblock.com]
An In-depth Technical Guide to 5-Bromo-3-pyridinemethanol Hydrochloride: Properties, Synthesis, and Applications
Foreword: Navigating the Isomeric Landscape
In the realm of chemical synthesis, precision in nomenclature is paramount. This guide focuses on the compound identified by CAS Number 37669-64-0. While the initial inquiry referenced "4-Bromo-3-pyridinemethanol hydrochloride," extensive database analysis reveals that this CAS number corresponds to 5-Bromo-3-pyridinemethanol . This document will, therefore, detail the properties, synthesis, and applications of 5-Bromo-3-pyridinemethanol and its corresponding hydrochloride salt, a critical intermediate in the development of novel therapeutics and agrochemicals. This clarification is vital for ensuring the reproducibility and accuracy of scientific endeavors.
Chemical Identity and Structural Elucidation
5-Bromo-3-pyridinemethanol is a halogenated pyridine derivative. The presence of the bromine atom, the hydroxymethyl group, and the nitrogen atom within the pyridine ring bestows upon it a unique combination of reactivity and functionality. Its hydrochloride salt is typically the form used in synthesis to improve handling and solubility characteristics.
Chemical Structure:

Table 1: Chemical Identifiers
| Identifier | Value |
| Compound Name | 5-Bromo-3-pyridinemethanol Hydrochloride |
| Synonyms | (5-bromopyridin-3-yl)methanol hydrochloride, 3-Bromo-5-(hydroxymethyl)pyridine hydrochloride |
| CAS Number | 37669-64-0 (for the free base) |
| Molecular Formula | C₆H₇BrClNO |
| Molecular Weight | 224.48 g/mol |
| InChI Key | WDVDHJLKXYCOFS-UHFFFAOYSA-N (for the free base)[1] |
Physicochemical Properties: A Comparative Overview
The conversion of the free base to its hydrochloride salt significantly alters its physical properties, which is a key consideration in experimental design.
Table 2: Physical and Chemical Properties
| Property | 5-Bromo-3-pyridinemethanol (Free Base) | 5-Bromo-3-pyridinemethanol Hydrochloride (Expected) |
| Appearance | Colorless to light yellow/orange clear liquid or solid[1][2] | White to off-white crystalline solid |
| Melting Point | 27 °C[2] | Significantly higher than the free base |
| Boiling Point | 154 °C at 4 mmHg[2] | Decomposes at higher temperatures |
| Density | 1.67 g/cm³[2] | Higher than the free base |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in water and polar protic solvents; limited solubility in nonpolar organic solvents. |
| Stability | Stable under normal conditions; store under inert atmosphere, protected from light.[1] | Hygroscopic; stable but should be stored in a dry environment. |
Spectroscopic Characterization: The Fingerprint of a Molecule
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 5-Bromo-3-pyridinemethanol in a solvent like DMSO-d₆ would be expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. Upon protonation to the hydrochloride salt, the aromatic protons will experience a downfield shift due to the increased electron-withdrawing nature of the pyridinium ring.
-
Aromatic Protons (δ 8.0-9.0 ppm): Three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. The coupling constants would reveal their relative positions.
-
Methylene Protons (-CH₂OH, δ ~4.5 ppm): A singlet corresponding to the two protons of the hydroxymethyl group.
-
Hydroxyl Proton (-OH, variable): A broad singlet, the chemical shift of which is dependent on concentration and temperature.
-
N-H Proton (pyridinium, δ >10 ppm): A broad singlet corresponding to the proton on the nitrogen atom, present in the hydrochloride salt.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Aromatic Carbons (δ 120-155 ppm): Five signals corresponding to the carbons of the pyridine ring. The carbon attached to the bromine (C5) would be shifted upfield compared to the others.
-
Methylene Carbon (-CH₂OH, δ ~60-65 ppm): A signal for the carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
-
O-H Stretch (3200-3600 cm⁻¹): A broad band indicating the hydroxyl group.
-
C-H Aromatic Stretch (~3100 cm⁻¹): Sharp peaks characteristic of the pyridine ring.
-
C=C and C=N Aromatic Ring Stretches (1400-1600 cm⁻¹): A series of bands indicating the aromatic pyridine ring.
-
C-O Stretch (1000-1200 cm⁻¹): A strong band corresponding to the alcohol C-O bond.
-
C-Br Stretch (500-600 cm⁻¹): A band in the fingerprint region.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show the molecular ion peak for the free base (m/z 187/189 in a 1:1 ratio due to the bromine isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the hydroxymethyl group.
Chemical Reactivity and Synthetic Utility
5-Bromo-3-pyridinemethanol hydrochloride is a versatile building block, primarily due to the reactivity of the bromine atom and the hydroxymethyl group. The pyridine ring can be further functionalized.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position. This is a cornerstone of its utility in drug discovery.[4]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amine functionalities.[4]
-
Nucleophilic Substitution: The bromine can be displaced by strong nucleophiles.
-
Reactions of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as ethers and esters.
Synthesis and Purification Protocols
A reliable synthesis of 5-Bromo-3-pyridinemethanol has been reported, which can then be converted to its hydrochloride salt.
Synthesis of 5-Bromo-3-pyridinemethanol
A common and efficient method is the reduction of 5-bromo-3-pyridinecarboxaldehyde.
Protocol:
-
Suspend 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-Bromo-3-pyridinemethanol as a colorless oil.[5]
Preparation of 5-Bromo-3-pyridinemethanol Hydrochloride
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Protocol:
-
Dissolve 5-Bromo-3-pyridinemethanol in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrogen chloride in diethyl ether (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification by Recrystallization
For high-purity applications, the hydrochloride salt can be recrystallized.
Protocol:
-
Dissolve the crude 5-Bromo-3-pyridinemethanol hydrochloride in a minimal amount of a hot solvent, such as a mixture of methanol and isopropanol.
-
If the solution is colored, add a small amount of activated carbon and filter while hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can improve the yield.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[2]
Applications in Research and Drug Development
The structural motifs present in 5-Bromo-3-pyridinemethanol make it a valuable intermediate in the synthesis of biologically active molecules.
Kinase Inhibitors
The pyridine core is a common scaffold in many kinase inhibitors used in oncology. The ability to functionalize the 5-position via cross-coupling reactions allows for the exploration of the chemical space around the core, which is crucial for optimizing potency and selectivity.[4][6][7][8]
Agrochemicals
Pyridine-based compounds are also prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides.[9][10][11] The derivatization of intermediates like 5-Bromo-3-pyridinemethanol is a key strategy for the discovery of new and effective crop protection agents.
Safety, Handling, and Storage
Working with brominated pyridine derivatives requires adherence to strict safety protocols.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid all personal contact, including inhalation.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid formation of dust and aerosols.
Storage
-
Store in a cool, dry, and well-ventilated area.[12]
-
Keep the container tightly closed.
-
Store under an inert atmosphere.
-
Protect from moisture and light.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Contaminated packaging should be treated as the chemical itself.
Conclusion
5-Bromo-3-pyridinemethanol hydrochloride, and its free base, are pivotal chemical intermediates. Their value lies in the strategic placement of reactive functional groups on the pyridine scaffold, enabling a broad range of chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers in the pharmaceutical and agrochemical industries to harness its full potential in the creation of novel and impactful molecules.
References
- Google Patents. (n.d.). US4017501A - Process for preparing pyridinium chloride salts of alkyl esters of 2-chloro-N-2-hydroxyethylacetamide.
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
-
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]
-
PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
-
Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Bromo-3-pyridinemethanol | CymitQuimica [cymitquimica.com]
Technical Guide: Safety, Hazards, and Handling of 4-Bromo-3-pyridinemethanol Hydrochloride
Topic: 4-Bromo-3-pyridinemethanol hydrochloride Safety and Hazards Content Type: Technical Safety Guide & Whitepaper Audience: Research Scientists, Medicinal Chemists, and HSE Officers
Executive Summary & Chemical Identity
4-Bromo-3-pyridinemethanol hydrochloride (CAS: 1546624-18-3 for the HCl salt; 131747-45-0 for the free base) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling and nucleophilic substitution.[1][2][3][4][5]
As a halogenated pyridine derivative with a benzylic-like alcohol functionality, it presents specific chemical hazards—primarily mucosal irritation and potential acute toxicity—that require rigorous control measures. This guide moves beyond basic SDS data to provide a mechanistic understanding of the risks and a validated protocol for safe handling.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 4-Bromo-3-pyridinemethanol hydrochloride |
| Synonyms | (4-Bromopyridin-3-yl)methanol HCl; 4-Bromo-3-hydroxymethylpyridine HCl |
| CAS Number | 1546624-18-3 (HCl Salt); 131747-45-0 (Free Base) |
| Molecular Formula | C₆H₆BrNO[1][2][5][6][7] · HCl |
| Molecular Weight | ~224.48 g/mol (Salt); 188.02 g/mol (Base) |
| Physical State | White to off-white crystalline solid (Hygroscopic) |
| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents. |
Hazard Identification & Mechanistic Toxicology
Understanding why a chemical is hazardous allows for better risk prediction than simply memorizing GHS codes.
GHS Classification (Conservative Assessment)
Based on structural analogs (bromopyridines) and available safety data, this compound is classified under Category 2/3 hazards.
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[8][9] Note: Some 4-bromopyridine salts exhibit Category 3 (Toxic) effects; handle with high caution.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[9][10]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[6]
-
STOT - Single Exposure: Category 3 (May cause respiratory irritation).[6][9][10]
Mechanistic Hazards
-
Acidity & Corrosivity: As a hydrochloride salt, hydrolysis in moisture (sweat, mucous membranes) releases hydrochloric acid (HCl), causing immediate chemical irritation or burns to the eyes and respiratory tract.
-
Alkylating Potential: While the bromine is on an aromatic ring (reducing direct alkylating potential compared to benzyl bromides), the pyridine ring is electron-deficient. Under metabolic conditions or specific synthetic environments, the bromine can be displaced, posing a risk of interacting with biological nucleophiles (proteins/DNA).
-
Pyridine Toxicity: Pyridine derivatives can act as CNS depressants and hepatotoxins if absorbed in significant quantities.
Risk Assessment & Control Protocols
This section outlines the "Defense in Depth" strategy for handling this compound.
Engineering Controls
-
Primary Barrier: All handling of the solid powder must occur inside a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Dust Control: Use a static-dissipative balance enclosure if weighing large quantities (>1g) to prevent electrostatic dispersion of the fine powder.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving recommended) | Standard nitrile (0.11 mm) provides splash protection. For prolonged contact, use thicker nitrile or laminate gloves, as pyridine derivatives can permeate thin rubber. |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to the fine particle size and acidic nature of the salt; goggles seal the eyes from dust ingress. |
| Respiratory | N95/P100 (if outside hood) | If weighing outside a hood is unavoidable (not recommended), a fit-tested respirator is mandatory to prevent inhalation of the irritant dust. |
| Body | Lab Coat (Buttoned, Long Sleeve) | Prevents skin absorption and contamination of personal clothing. |
Experimental Handling Protocol
-
Weighing: Always weigh into a tared vial inside the fume hood. Do not transport open spatulas across the lab.
-
Solubilization: Add solvent (e.g., DMSO or Methanol) slowly. The heat of solution (exothermic) may be noticeable due to the HCl salt dissociation.
-
Reaction Setup: When using strong bases (e.g., NaH, KOtBu) for coupling reactions, be aware that deprotonation of the alcohol and neutralization of the HCl will occur, potentially generating heat and gas.
Stability, Reactivity & Storage
Incompatibilities
-
Strong Oxidizing Agents: Can react vigorously, potentially releasing bromine gas (Br₂) or nitrogen oxides (NOx).
-
Strong Bases: Will neutralize the HCl salt and deprotonate the hydroxyl group. Reaction with strong bases may also induce elimination or substitution of the bromine.
-
Moisture: The HCl salt is hygroscopic . Absorption of water leads to clumping and hydrolysis, increasing acidity and degrading purity.
Storage Conditions
-
Temperature: Refrigerate (2–8°C) to maximize shelf life.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, or in a tightly sealed desiccator.
-
Light: Protect from light (amber vials), as carbon-bromine bonds can be photosensitive over long durations.
Emergency Response Protocols
Visualized Response Logic
The following diagram outlines the critical decision-making flow during an exposure incident.
Caption: Decision logic for immediate first aid response to 4-Bromo-3-pyridinemethanol HCl exposure.
Fire Fighting Measures
-
Combustion Products: Toxic fumes of Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets which may scatter the chemical.
-
Firefighter PPE: Full turnout gear and SCBA (Self-Contained Breathing Apparatus) are mandatory due to the potential for corrosive acid gas generation.
Waste Disposal & Environmental Impact
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Protocol:
-
Dissolve in a combustible solvent (if not already in solution).
-
Segregate into "Halogenated Organic Waste" containers.
-
Do NOT mix with strong acid waste (potential for HBr/HCl gas evolution) or strong base waste (exothermic neutralization) without controlled neutralization first.
-
Dispose of via a licensed chemical incineration facility equipped with scrubbers.
-
Operational Safety Workflow
This diagram summarizes the lifecycle of handling the compound in a research setting.
Caption: Standard Operating Procedure (SOP) workflow for handling halogenated pyridine salts.
References
-
National Center for Biotechnology Information (PubChem). 4-Bromo-3-methylpyridine hydrochloride (Related Compound Data). Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyridine Derivatives. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Bromo-3-methoxypyridine hydrochloride | CAS#:1209335-53-4 | Chemsrc [chemsrc.com]
- 3. 1546624-18-3 | 4-Bromo-3-pyridinemethanol hydrochloride | Boroncore [boroncore.com]
- 4. 4-Bromo-3-pyridinemethanol hydrochloride | 1546624-18-3 [chemicalbook.com]
- 5. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
IUPAC name for 4-Bromo-3-pyridinemethanol hydrochloride
An In-depth Technical Guide to (4-Bromopyridin-3-yl)methanol Hydrochloride: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (4-bromopyridin-3-yl)methanol hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights and validated protocols.
Introduction and Compound Identification
(4-Bromopyridin-3-yl)methanol hydrochloride is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. It is important to distinguish this compound from the structurally similar but distinct 4-bromo-3-methylpyridine hydrochloride . The key difference lies in the substituent at the 3-position: a hydroxymethyl group (-CH₂OH) in the former and a methyl group (-CH₃) in the latter. This guide will focus exclusively on the specified pyridinemethanol derivative.
The presence of a bromine atom, a hydroxymethyl group, and a pyridine nitrogen atom provides multiple reaction sites, making it a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutic agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. Data for the hydrobromide salt is included for reference, given its close similarity.
| Property | Value | Source |
| IUPAC Name | (4-bromopyridin-3-yl)methanol hydrochloride | Inferred from hydrobromide |
| Synonyms | 4-Bromo-3-pyridinemethanol HCl | N/A |
| CAS Number | 1135136-66-1 (for hydrobromide) | [2] |
| Molecular Formula | C₆H₇BrClNO | PubChem |
| Molecular Weight | 224.48 g/mol | PubChem |
| Appearance | Likely a white to off-white solid | General knowledge |
| Purity | Typically >95% | [2] |
| Storage | Store at room temperature, protected from moisture. | [2] |
Synthesis of (4-Bromopyridin-3-yl)methanol
The synthesis of (4-bromopyridin-3-yl)methanol typically involves the reduction of a suitable carboxylic acid or ester precursor. A common and reliable method is the reduction of 4-bromonicotinic acid.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure starting from 4-bromonicotinic acid: esterification followed by reduction.
Caption: Synthetic workflow for (4-Bromopyridin-3-yl)methanol.
Step-by-Step Experimental Protocol
Step 1: Esterification of 4-Bromonicotinic Acid
-
Suspend 4-bromonicotinic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromonicotinate, which can often be used in the next step without further purification.
Step 2: Reduction to (4-Bromopyridin-3-yl)methanol
-
Dissolve the methyl 4-bromonicotinate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Carefully add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise. Note: Lithium aluminium hydride (LiAlH₄) can also be used for a more potent reduction, but requires stricter anhydrous conditions and a more cautious workup.[3]
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Add 2N hydrochloric acid to adjust the pH to approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (4-bromopyridin-3-yl)methanol.
The hydrochloride salt can then be prepared by dissolving the free base in a suitable solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent.
Chemical Reactivity and Applications in Drug Development
The utility of (4-bromopyridin-3-yl)methanol hydrochloride lies in the orthogonal reactivity of its functional groups.
-
The Bromine Atom: Serves as a handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.[4]
-
The Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution.
-
The Pyridine Nitrogen: Can be N-alkylated or can coordinate to metal centers.
This multi-faceted reactivity makes it a valuable intermediate in the synthesis of complex, biologically active molecules. For instance, it can be a precursor for kinase inhibitors, receptor modulators, and other targeted therapies.[4]
Application Workflow: Intermediate in Kinase Inhibitor Synthesis
The following diagram illustrates how (4-bromopyridin-3-yl)methanol can be used as an intermediate in a hypothetical synthetic pathway towards a kinase inhibitor.
Caption: Role of (4-bromopyridin-3-yl)methanol in a synthetic pathway.
Safety and Handling
As with many halogenated organic compounds, appropriate safety precautions must be taken when handling (4-bromopyridin-3-yl)methanol hydrochloride.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[6]
-
Conclusion
(4-Bromopyridin-3-yl)methanol hydrochloride is a high-value synthetic intermediate with significant potential in pharmaceutical and agrochemical research. Its defined structure and multiple points for chemical modification allow for the efficient construction of diverse and complex molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
-
PubChem. (n.d.). 4-Bromo-3-methylpyridine hydrochloride. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Bromo pyridine hydrochloride. Retrieved from [Link]
Sources
A Technical Guide to 4-Bromo-3-pyridinemethanol Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
Foreword: Unveiling the Potential of a Niche Building Block
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of the tools at our disposal. Among these are the foundational chemical scaffolds that, in the hands of a skilled chemist, can be elaborated into life-altering medicines. This guide focuses on one such scaffold: 4-Bromo-3-pyridinemethanol hydrochloride. While not as ubiquitously cited as some of its chemical cousins, its strategic combination of a reactive bromine atom, a modifiable hydroxymethyl group, and a biologically relevant pyridine core presents a compelling case for its expanded use in drug discovery and development. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this versatile intermediate. We will delve into its chemical properties, established reactivity, and, most importantly, its prospective applications in the synthesis of cutting-edge therapeutics, supported by established synthetic protocols and mechanistic insights.
Core Characteristics of 4-Bromo-3-pyridinemethanol Hydrochloride
4-Bromo-3-pyridinemethanol hydrochloride is a pyridine-based heterocyclic compound. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrClNO | Inferred from structure |
| Molecular Weight | 224.48 g/mol | Inferred from structure |
| IUPAC Name | (4-bromopyridin-3-yl)methanol;hydrochloride | N/A |
| CAS Number | Not assigned for HCl salt; 1135136-66-1 for hydrobromide | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge |
The true value of this molecule lies in the orthogonal reactivity of its key functional groups:
-
The 4-Bromo Substituent: This is the primary site for carbon-carbon and carbon-heteroatom bond formation. The bromine atom is strategically positioned on the pyridine ring at a site susceptible to a variety of cross-coupling reactions.
-
The 3-Hydroxymethyl Group: This functional group offers a versatile handle for further derivatization. It can act as a hydrogen bond donor or acceptor, be oxidized to an aldehyde or carboxylic acid, or be converted into a leaving group for nucleophilic substitution.[2]
-
The Pyridine Core: A ubiquitous motif in pharmaceuticals, the pyridine ring can engage in hydrogen bonding, π-stacking, and metal coordination, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.
The Synthetic Utility: A Gateway to Molecular Complexity
The strategic placement of the bromo and hydroxymethyl groups on the pyridine scaffold makes 4-Bromo-3-pyridinemethanol a powerful intermediate for the synthesis of complex molecules. Its reactivity is primarily centered around the transformation of these two functional groups.
Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position
The bromine atom at the 4-position of the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, a cornerstone of modern medicinal chemistry.[3]
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[4] In the context of 4-Bromo-3-pyridinemethanol, this reaction can be used to introduce various aryl or heteroaryl moieties, which are common features in many kinase inhibitors and other therapeutic agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine 4-Bromo-3-pyridinemethanol hydrochloride (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable for further transformations or as structural elements in their own right.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 4-Bromo-3-pyridinemethanol hydrochloride (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.
This reaction is a powerful tool for the synthesis of arylamines, a common motif in bioactive molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-3-pyridinemethanol hydrochloride (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-120 °C, until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction carefully, extract with an organic solvent, and purify the product by column chromatography.
Derivatization of the Hydroxymethyl Group
The hydroxymethyl group at the 3-position is a versatile handle for a variety of chemical transformations, allowing for fine-tuning of the molecule's properties.[2]
Mild oxidation of the primary alcohol can yield the corresponding aldehyde, a key precursor for reductive amination or Wittig-type reactions. Stronger oxidation will produce the carboxylic acid, which can be used in amide bond formation.
Experimental Protocol: Oxidation to Aldehyde (e.g., using Dess-Martin Periodinane)
-
Reaction Setup: Dissolve 4-Bromo-3-pyridinemethanol (1.0 eq.) in a dry solvent like dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction until completion, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent and purify by chromatography.
The hydroxyl group can be readily converted into ethers or esters to modulate lipophilicity and introduce new functionalities.
The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
Potential Research Applications in Drug Discovery
The true potential of 4-Bromo-3-pyridinemethanol hydrochloride lies in its application as a starting material for the synthesis of novel therapeutic agents. Based on the reactivity of its core structure, we can project its utility in several key areas of drug discovery.
Kinase Inhibitors: A Privileged Scaffold
The pyridine core is a well-established scaffold in the design of kinase inhibitors.[5][6] The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the exploration of the chemical space around the kinase active site. The hydroxymethyl group at the 3-position can serve as a crucial hydrogen bond donor or acceptor, or as a point of attachment for solubility-enhancing groups.
For instance, in the development of ALK2 inhibitors, a bromopyrazine carboxamide was a key intermediate for further elaboration.[7] Similarly, 4-Bromo-3-pyridinemethanol hydrochloride could serve as a precursor to analogous structures where the hydroxymethyl group is either maintained for its favorable interactions or derivatized to explore structure-activity relationships.
GPCR Modulators: Targeting Allosteric Sites
G-protein-coupled receptors (GPCRs) are a major class of drug targets. The discovery of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, has opened new avenues for therapeutic intervention.[8][9] The substituted pyridine scaffold is a feature of some known GPCR modulators. The synthetic versatility of 4-Bromo-3-pyridinemethanol hydrochloride makes it an attractive starting point for the creation of libraries of compounds to screen for allosteric modulatory activity. The hydroxymethyl group can be particularly important for establishing specific interactions within allosteric binding pockets.
Antagonists for Ion Channels
Substituted pyridinyl methanol moieties have been identified as key pharmacophores in the development of antagonists for ion channels such as the Transient Receptor Potential Vanilloid 3 (TRPV3).[1] The ability to systematically modify both the 4-position and the 3-hydroxymethyl group of 4-Bromo-3-pyridinemethanol hydrochloride would allow for a detailed exploration of the structure-activity relationship (SAR) for this class of targets.
Conclusion and Future Outlook
4-Bromo-3-pyridinemethanol hydrochloride represents a synthetically versatile and strategically functionalized building block with significant, yet largely untapped, potential in drug discovery. Its value lies not in a vast body of existing literature detailing its direct applications, but in its inherent chemical potential. The combination of a readily diversifiable 4-bromo position and a modifiable 3-hydroxymethyl group on a biologically relevant pyridine core provides a powerful platform for the generation of novel, complex, and potentially bioactive molecules.
This guide has outlined the core properties, key synthetic transformations, and promising research applications for this compound. It is our hope that by providing a comprehensive overview of its potential, we will inspire researchers to incorporate this valuable scaffold into their drug discovery programs, ultimately leading to the development of new and effective therapies for a range of human diseases. The journey from a simple building block to a life-saving drug is long and arduous, but it begins with the recognition of potential in molecules like 4-Bromo-3-pyridinemethanol hydrochloride.
References
- Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
-
ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). The Hydroxymethyl Group: A Chameleon in Drug Design. Journal of Medicinal Chemistry, 63(15), 7917-7928.
-
SynCatMet. (n.d.). Bioactive compounds and new organic materials. Retrieved from [Link]
-
Labinsights. (2023). Bioactive Molecules for Scientific Use. Retrieved from [Link]
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
SciSpace. (n.d.). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. Retrieved from [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]
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Technical Monograph: 4-Bromo-3-pyridinemethanol Hydrochloride
The following technical guide is structured to serve as a definitive reference for 4-Bromo-3-pyridinemethanol hydrochloride , designed for application scientists and medicinal chemists.
The Bifunctional Pyridine Scaffold for Divergent Synthesis
Executive Summary & Chemical Identity
4-Bromo-3-pyridinemethanol (CAS: 197007-87-7 for free base) is a high-value "orthogonal" building block. Its value lies in its dual functionality: the C4-bromine serves as an electrophilic handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), while the C3-hydroxymethyl group acts as a nucleophilic handle or a precursor for oxidation/substitution.
The hydrochloride salt is the preferred form for storage and handling due to the hygroscopic nature of pyridine methanols and the tendency of the free base to undergo slow oxidative degradation or polymerization.
Chemical Profile
| Property | Specification |
| IUPAC Name | (4-Bromopyridin-3-yl)methanol hydrochloride |
| CAS (Free Base) | 197007-87-7 |
| CAS (Hydrobromide) | 1135136-66-1 (Common commercial analog) |
| Molecular Formula | C₆H₆BrNO[1][2][3][4][5] · HCl |
| Molecular Weight | 224.48 g/mol (Salt); 188.02 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| pKa (Pyridine N) | ~3.5 (Estimated; reduced basicity due to inductive effect of Br) |
Synthetic Pathways & Production
The synthesis of 4-Bromo-3-pyridinemethanol typically avoids direct bromination of 3-pyridinemethanol due to poor regioselectivity.[6] The industry-standard route proceeds via the reduction of 4-bromonicotinic acid derivatives.
Mechanistic Logic[6][7]
-
Esterification: The carboxylic acid is converted to a methyl ester to facilitate reduction under milder conditions than the free acid requires.[6]
-
Chemoselective Reduction: Sodium Borohydride (NaBH₄) is used with methanol.[6] Unlike Lithium Aluminum Hydride (LiAlH₄), which can sometimes debrominate the pyridine ring (hydrodehalogenation), NaBH₄ is chemoselective for the ester in the presence of the aromatic bromide.
Detailed Protocol: Reduction of Methyl 4-Bromonicotinate
Note: This protocol assumes starting from the commercially available methyl ester.
Reagents: Methyl 4-bromonicotinate (1.0 eq), NaBH₄ (4.0 eq), CaCl₂ (2.0 eq, optional activator), Methanol (anhydrous), THF.
-
Setup: In a flame-dried round-bottom flask under N₂, dissolve Methyl 4-bromonicotinate in THF/MeOH (4:1 ratio). Cool to 0°C.
-
Addition: Add NaBH₄ portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[6]
-
Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution. Caution: Hydrogen gas evolution.[6]
-
Workup: Evaporate volatiles. Extract the aqueous residue with EtOAc (3x). The pyridine methanol is water-soluble; salting out the aqueous layer with NaCl improves yield.
-
Salt Formation (HCl): Dissolve the crude free base in dry diethyl ether or dioxane. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate (Hydrochloride salt) is filtered and dried under vacuum.
Figure 1: Synthetic workflow from the nicotinic acid precursor to the hydrochloride salt.
Reactivity Landscape
The molecule is a "divergent scaffold."[6] The reactivity is dictated by the electronic deficiency of the pyridine ring and the specific positioning of the substituents.
A. The C4-Bromine (Cross-Coupling Hub)
The C4 position of pyridine is highly electron-deficient, making the C-Br bond particularly reactive toward oxidative addition with Palladium(0).
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[6]
-
Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Base: K₂CO₃ or Cs₂CO₃.[6]
-
Note: The free hydroxyl group is generally tolerated in Suzuki conditions, but protecting it (e.g., as a TBS ether) can improve yields if the boronic acid is sterically demanding.
-
-
Buchwald-Hartwig: Amination at C4 to create 4-amino-3-hydroxymethyl pyridines (privileged kinase inhibitor scaffolds).
B. The C3-Hydroxymethyl (Functional Handle)
-
Oxidation: MnO₂ (mild) yields 4-bromo-3-pyridinecarboxaldehyde . This aldehyde is a gateway to reductive aminations.[6]
-
Halogenation: Reaction with Thionyl Chloride (SOCl₂) converts the alcohol to 4-bromo-3-(chloromethyl)pyridine .
-
Warning: The resulting alkyl chloride is a potent alkylating agent (nitrogen mustard analog) and must be handled with extreme care.
-
-
Cyclization: If a nucleophile is introduced at C4 (e.g., via amine displacement), the C3 alcohol can participate in cyclization to form fused bicyclic systems like 1,6-naphthyridines or furopyridines .
Figure 2: Divergent reactivity profile showing oxidative, substitution, and cross-coupling pathways.
Applications in Drug Discovery
This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) .[6]
Kinase Inhibitors (EGFR/VEGFR)
Substituted pyridines mimic the adenine ring of ATP.[6] The 4-bromo group allows the attachment of a hydrophobic tail (to occupy the kinase selectivity pocket), while the 3-hydroxymethyl group can H-bond with the hinge region or be extended to solubilizing groups.
Bioisosterism
The pyridine ring serves as a bioisostere for phenyl rings to improve water solubility (lowering LogP) and metabolic stability.[6] The 3,4-substitution pattern is geometrically similar to ortho-substituted benzenes but with distinct electronic properties.
Synthesis of Fused Heterocycles
Example: Furo[3,2-c]pyridine Synthesis
-
Sonogashira Coupling: React 4-bromo-3-pyridinemethanol with a terminal alkyne.
-
Cyclization: The resulting alkyne-alcohol undergoes base-mediated 5-exo-dig cyclization to form the furopyridine core.
Handling & Safety (E-E-A-T)
As a halogenated pyridine, this compound presents specific hazards.
-
Skin/Eye Irritation: The HCl salt is acidic and an irritant.[6] The free base, if generated, is a skin sensitizer.
-
Vesicant Potential: Derivatives, particularly the chloromethyl analog (generated via SOCl₂), are potential alkylating agents and should be treated as potential vesicants (blister agents).
-
Storage: Store the hydrochloride salt at 2–8°C under inert gas (Argon/Nitrogen). Pyridine methanols are prone to air oxidation to the carboxylic acid over time.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for 4-Bromo-3-pyridinemethanol. National Center for Biotechnology Information. Link
-
-
Synthetic Methodology (Reduction)
-
Cross-Coupling Applications
-
Medicinal Chemistry (Scaffold Use)
-
Safety Data
Sources
- 1. 4-Bromo-3-methylpyridine HBR | CAS 1185658-26-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. (4-Bromo-6-methylpyridin-3-yl)methanol () for sale [vulcanchem.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Your Inquiry on 3-Pyridinemethanol, 4-bromo- | Chemical-Suppliers [chemical-suppliers.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 4-Bromo-3-pyridinemethanol Hydrochloride: An Application Protocol for Researchers
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 4-Bromo-3-pyridinemethanol hydrochloride, a valuable building block in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of steps, offering in-depth scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction
4-Bromo-3-pyridinemethanol hydrochloride is a key intermediate in the development of a wide range of biologically active molecules. The presence of the bromo- and hydroxymethyl- functional groups on the pyridine scaffold allows for diverse downstream chemical modifications, making it a versatile precursor for the synthesis of novel therapeutic agents and specialized chemicals. This protocol outlines a robust and reliable multi-step synthesis, designed for successful implementation in a standard laboratory setting.
Overall Synthetic Strategy
The synthesis of 4-Bromo-3-pyridinemethanol hydrochloride is achieved through a three-step sequence, commencing with the commercially available 4-aminonicotinic acid. The synthetic pathway is as follows:
Caption: Overall synthetic workflow for 4-Bromo-3-pyridinemethanol hydrochloride.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromonicotinic Acid via Sandmeyer Reaction
The initial step involves the conversion of the amino group of 4-aminonicotinic acid to a bromo group using a Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, catalyzed by copper(I) bromide.[1][2][3][4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminonicotinic acid | 138.12 | 10.0 g | 0.072 mol |
| Hydrobromic acid (48%) | 80.91 | 40 mL | - |
| Sodium nitrite | 69.00 | 5.5 g | 0.080 mol |
| Copper(I) bromide | 143.45 | 12.4 g | 0.086 mol |
| Deionized water | 18.02 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Protocol:
-
Diazotization: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-aminonicotinic acid (10.0 g, 0.072 mol) in 48% hydrobromic acid (40 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.5 g, 0.080 mol) in deionized water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate 500 mL beaker, dissolve copper(I) bromide (12.4 g, 0.086 mol) in 48% hydrobromic acid (30 mL) with gentle heating. Cool the solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude 4-bromonicotinic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Selective Reduction of 4-Bromonicotinic Acid to (4-Bromopyridin-3-yl)methanol
The carboxylic acid functionality of 4-bromonicotinic acid is selectively reduced to a primary alcohol using a borane-tetrahydrofuran complex. This reagent is chosen for its high selectivity for carboxylic acids in the presence of other reducible functional groups, such as the bromo-substituted pyridine ring.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromonicotinic acid | 202.01 | 10.0 g | 0.0495 mol |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 150 mL | 0.150 mol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| Hydrochloric acid (2 M) | 36.46 | As needed | - |
| Sodium bicarbonate (saturated solution) | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Protocol:
-
Reaction Setup: In a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromonicotinic acid (10.0 g, 0.0495 mol) in anhydrous tetrahydrofuran (100 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the 1 M solution of borane-tetrahydrofuran complex (150 mL, 0.150 mol) dropwise via an addition funnel. A slow evolution of gas may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding 2 M hydrochloric acid until the effervescence ceases.
-
Adjust the pH of the solution to ~8 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (4-bromopyridin-3-yl)methanol. The product can be purified by column chromatography on silica gel if necessary.
Step 3: Formation of 4-Bromo-3-pyridinemethanol Hydrochloride
The final step involves the formation of the hydrochloride salt of the synthesized alcohol to improve its stability and handling properties.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4-Bromopyridin-3-yl)methanol | 188.02 | 8.0 g | 0.0425 mol |
| Diethyl ether, anhydrous | 74.12 | 150 mL | - |
| Hydrochloric acid (2 M in diethyl ether) | 36.46 | As needed | - |
Protocol:
-
Salt Formation: Dissolve the crude or purified (4-bromopyridin-3-yl)methanol (8.0 g, 0.0425 mol) in anhydrous diethyl ether (150 mL) in a 250 mL Erlenmeyer flask.
-
While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until a white precipitate forms and no further precipitation is observed.
-
Isolation: Stir the suspension for 30 minutes at room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain 4-Bromo-3-pyridinemethanol hydrochloride as a white to off-white solid.
PART 2: Scientific Integrity and Safety
Causality Behind Experimental Choices
-
Sandmeyer Reaction: The choice of the Sandmeyer reaction is dictated by the need for regioselective introduction of the bromine atom at the 4-position of the pyridine ring. Direct bromination of nicotinic acid typically leads to the 5-bromo isomer. The Sandmeyer reaction, starting from the corresponding amine, provides a reliable and well-established method to achieve the desired substitution pattern.[1][2][3][4][5]
-
Selective Reduction: The use of a borane-THF complex is crucial for the selective reduction of the carboxylic acid in the presence of the bromo-substituted aromatic ring. Stronger reducing agents like lithium aluminum hydride could potentially lead to the reduction of the pyridine ring or cleavage of the carbon-bromine bond.
-
Hydrochloride Salt Formation: The conversion to the hydrochloride salt is a standard procedure for basic compounds like pyridines. The salt form is generally more crystalline, stable, and easier to handle and store compared to the free base.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.
-
Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.[7][8][9][10][11]
-
Borane-Tetrahydrofuran Complex: Flammable liquid and vapor. Reacts violently with water. Handle under an inert atmosphere.
-
Diethyl Ether: Extremely flammable liquid and vapor. Forms explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
-
4-Aminonicotinic acid: Causes skin and eye irritation. May cause respiratory irritation.[12][13][14][15]
PART 3: Characterization
The identity and purity of the synthesized 4-Bromo-3-pyridinemethanol hydrochloride should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).
-
¹³C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-Br bond and the pyridine ring.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base form of the product.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) bromide. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - COPPER (I) BROMIDE (Anhydrous) 97%. Retrieved from [Link]
-
Carl ROTH. (2016, May 23). Safety Data Sheet: Copper(I) bromide. Retrieved from [Link]
-
Georganics. (2011, January 4). 4-AMINONICOTINIC ACID. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 4-Bromopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Semantic Scholar. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]
- Google Patents. (n.d.). CN1030387C - Preparation of 4-pyridinemethanol derivatives.
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
Supporting Information. (n.d.). 4. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloropyridine-2-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Allen. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters - EP 0372654 A2. Retrieved from [Link]
- Google Patents. (n.d.). EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer Reaction [allen.in]
- 5. byjus.com [byjus.com]
- 6. prepchem.com [prepchem.com]
- 7. carlroth.com [carlroth.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. prochemonline.com [prochemonline.com]
- 12. georganics.sk [georganics.sk]
- 13. caymanchem.com [caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Guide: 4-Bromo-3-pyridinemethanol Hydrochloride as a Strategic Intermediate in Drug Discovery
Executive Summary: The "Privileged" Pyridine Scaffold
4-Bromo-3-pyridinemethanol hydrochloride (CAS: Free base 33674-96-3; HBr salt 1135136-66-1) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its orthogonal reactivity: the C4-bromine serves as an electrophilic handle for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C3-hydroxymethyl group acts as a versatile nucleophile or oxidation substrate.
This dual-functionality allows this small molecule to serve as a linchpin in Fragment-Based Drug Discovery (FBDD), enabling the rapid construction of fused heterocyclic systems such as furo[2,3-c]pyridines and pyrido[4,3-d]pyrimidines , motifs frequently observed in kinase inhibitors and GPCR modulators.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | (4-Bromopyridin-3-yl)methanol hydrochloride | |
| Molecular Formula | C₆H₆BrNO[1] · HCl | Salt form enhances stability |
| Molecular Weight | 224.48 g/mol (HCl salt) | Free base: 188.02 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, DMSO, Methanol | Poor solubility in non-polar organics (Hexane, Et₂O) |
| pKa (Pyridine N) | ~3.5 (Estimated) | Electron-withdrawing Br lowers basicity vs. pyridine |
| Storage | 2–8°C, Desiccated, Inert Atmosphere | Sensitive to moisture; store under Argon/Nitrogen |
Divergent Synthetic Workflows
The power of this intermediate lies in its ability to branch into three distinct chemical spaces. The diagram below illustrates the primary synthetic trajectories.
Figure 1: Divergent synthetic utility of 4-Bromo-3-pyridinemethanol.
Detailed Experimental Protocols
Protocol A: Mild Oxidation to 4-Bromonicotinaldehyde
Context: The aldehyde at the C3 position is a critical gateway for reductive aminations (forming amine linkers) or Wittig reactions. Traditional oxidants like Cr(VI) (Jones reagent) often over-oxidize to the carboxylic acid or are difficult to purify. The Dess-Martin Periodinane (DMP) method is recommended for its mildness and chemoselectivity, preserving the C4-bromide.
Reagents:
-
Substrate: 4-Bromo-3-pyridinemethanol (Free base*)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃ (1:1 mixture)
> Note: If starting with the HCl salt, perform a free-base extraction first (partition between sat. NaHCO₃ and EtOAc) to prevent acid-catalyzed decomposition of the DMP reagent.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-bromo-3-pyridinemethanol (1.0 g, 5.3 mmol) in anhydrous DCM (20 mL).
-
Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (2.7 g, 6.4 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the alcohol.
-
Work-up (Critical): Quench by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes until the organic layer is clear (removes iodinane byproducts).
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 15 mL). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: The crude aldehyde is often pure enough for the next step. If needed, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Cross-Coupling
Context: This protocol installs an aryl or heteroaryl group at the C4 position. The proximity of the hydroxymethyl group can sometimes facilitate chelation, but can also lead to side reactions; using a mild base and standard Pd(0) catalyst is effective.
Reagents:
-
Substrate: 4-Bromo-3-pyridinemethanol (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[2]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M aq. Na₂CO₃ (1.5 mL).
-
Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel.
-
Heating: Heat to 90°C (oil bath) or 100°C (microwave) for 4–12 hours.
-
Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine.
-
Purification: Concentrate and purify via column chromatography. (Note: Pyridine products can streak on silica; adding 1% Triethylamine to the eluent is recommended).
Protocol C: Synthesis of Furo[2,3-c]pyridine (Fused Ring Construction)
Context: This is a high-value transformation for creating kinase inhibitor scaffolds. It involves a Sonogashira coupling followed by an in situ or stepwise 5-endo-dig cyclization.
Figure 2: Annulation strategy for Furo[2,3-c]pyridine synthesis.
Reagents:
-
Substrate: 4-Bromo-3-pyridinemethanol
-
Alkyne: Trimethylsilylacetylene (TMSA) or specific terminal alkyne
-
Catalysts: PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / DMF
Step-by-Step Procedure:
-
Coupling: Combine substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv) in a sealed tube. Add degassed DMF and Et₃N (3.0 equiv). Add the alkyne (1.2 equiv).
-
Reaction: Heat at 60–80°C for 6 hours.
-
Cyclization Trigger:
-
Method A (Spontaneous): If the alkyne has a leaving group or if strong base (KOtBu) is added subsequently, the oxygen of the hydroxymethyl group attacks the alkyne.
-
Method B (Gold Catalysis): Isolate the intermediate alkyne-alcohol. Treat with AuCl₃ (5 mol%) in DCM to promote the 5-endo-dig cyclization to the furan ring.
-
-
Result: Formation of the bicyclic furo[2,3-c]pyridine core.
Safety & Handling Guidelines
-
Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Weighing should be done quickly or in a glovebox. If the solid becomes a gum, it can be recrystallized from Ethanol/Ether.
-
Neutralization: Many palladium-catalyzed reactions require a free base. If using the HCl salt, include an extra equivalent of base (e.g., K₂CO₃ or Et₃N) in the reaction mixture to neutralize the HCl in situ.
-
Toxicity: Pyridine derivatives can be irritants and potentially genotoxic. Handle with standard PPE (gloves, goggles, fume hood).
References
-
Dess, D. B., & Martin, J. C. (1983).[3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[3] The Journal of Organic Chemistry, 48(22), 4155–4156.[3] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Chang, M. Y., & Tai, H. Y. (2011).[4] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889. Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] (Reference for Sonogashira and Dess-Martin mechanisms).
-
PubChem. (2025). 4-Bromo-3-pyridinemethanol hydrochloride Compound Summary. Link
-
BenchChem. (2025). 4-Bromofuro[2,3-b]pyridine and related scaffold synthesis. Link
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-3-pyridinemethanol Hydrochloride
Topic: Suzuki coupling reactions with 4-Bromo-3-pyridinemethanol hydrochloride Content Type: Application Note & Protocol
Executive Summary
This guide details the protocol for the palladium-catalyzed cross-coupling of 4-Bromo-3-pyridinemethanol hydrochloride with aryl/heteroaryl boronic acids. While the Suzuki-Miyaura reaction is a staple of medicinal chemistry, this specific substrate presents a "trifecta" of chemoselective challenges:
-
Hydrochloride Salt Form: The acidic proton must be neutralized in situ to prevent catalyst degradation and consumption of the stoichiometric base required for the transmetallation step.
-
Pyridine Nitrogen: The electron-deficient heterocycle can coordinate to Palladium(II), potentially poisoning the catalyst or arresting the cycle at the oxidative addition stage.
-
Ortho-Hydroxymethyl Group: While generally tolerated, the free alcohol increases polarity (affecting solvent choice) and introduces steric bulk at the 3-position, proximal to the reactive 4-bromo site.
This note provides a robust Standard Protocol using Pd(dppf)Cl₂ for general purpose coupling, and an Advanced Protocol using Buchwald precatalysts for difficult, sterically hindered substrates.
Critical Mechanistic Insights
The Hydrochloride "Tax"
In standard Suzuki couplings, 2.0 equivalents of base (e.g., K₂CO₃) are used to activate the boronic acid (forming the boronate species). However, 4-Bromo-3-pyridinemethanol hydrochloride introduces one equivalent of strong acid (HCl).
-
Impact: If only 2.0 equiv of base are added, 1.0 equiv is immediately consumed by the HCl. This leaves insufficient base for the catalytic cycle, leading to stalled conversion.
-
Solution: The protocol requires a minimum of 3.0 to 3.5 equivalents of base to ensure the HCl is neutralized and sufficient base remains for the transmetallation step.
Catalyst Selection & Ligand Effects
The pyridine nitrogen is a strong
-
Bidentate Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred for the Standard Protocol. Its large bite angle and steric bulk prevent the formation of stable bis-pyridine-palladium complexes.
-
Biaryl Phosphines: For the Advanced Protocol, ligands like XPhos or SPhos are utilized. These electron-rich, bulky ligands facilitate oxidative addition into the electron-deficient C–Br bond and prevent N-coordination.
Experimental Protocols
Reagents and Equipment
-
Substrate: 4-Bromo-3-pyridinemethanol hydrochloride [CAS: 40899-37-4][1]
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst (Advanced): XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)[4]
-
Inert Gas: Argon or Nitrogen (Balloon or Manifold)[4]
Standard Protocol (Robust)
Best for: Standard aryl boronic acids, initial screening.
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
4-Bromo-3-pyridinemethanol HCl (1.0 mmol, 224.5 mg)
-
Aryl Boronic Acid (1.2 mmol)[5]
-
K₂CO₃ (3.5 mmol, 484 mg) – Note the excess stoichiometry.
-
-
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL) .
-
Process Tip: The salt may not fully dissolve immediately. This is normal.
-
-
Degassing: Sparge the mixture with Argon for 5–10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of Argon. Cap the vial immediately.
-
Reaction: Heat the block/oil bath to 90 °C . Stir vigorously.
-
Observation: The mixture will likely turn black/dark brown over time.
-
Time: Run for 4–16 hours. Monitor by LC-MS (TLC is difficult due to the polarity of the pyridine alcohol).
-
-
Workup:
-
Purification: Flash chromatography (typically DCM/MeOH gradients).
Advanced Protocol (High-Performance)
Best for: Sterically hindered boronic acids, electron-poor partners, or if Standard Protocol fails.
-
Setup: In a glovebox or under strict Schlenk conditions, combine:
-
4-Bromo-3-pyridinemethanol HCl (1.0 mmol)
-
Boronic Acid (1.5 mmol)
-
K₃PO₄ (3.5 mmol) (Anhydrous or finely ground)
-
XPhos Pd G2 (0.03 mmol, 3 mol%)
-
-
Solvent: Add degassed n-Butanol (4 mL) or Toluene/Water (10:1) .
-
Why n-Butanol? Excellent solubility for polar substrates and high boiling point for difficult couplings.
-
-
Reaction: Heat to 100 °C for 2–8 hours.
-
Workup: Similar to Standard Protocol.
Workflow & Mechanism Visualization[4]
Reaction Setup Workflow
This flowchart illustrates the critical order of operations, emphasizing the neutralization step.
Caption: Step-by-step workflow emphasizing the critical base stoichiometry required for the HCl salt substrate.
Mechanistic Pathway & Pitfalls
This diagram highlights the competition between the productive catalytic cycle and the non-productive pyridine coordination.
Caption: Catalytic cycle showing the risk of N-coordination (red) and the productive path (green).
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst poisoning by Pyridine N. | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 100°C. |
| No Reaction (SM recovered) | HCl salt not neutralized. | Ensure >3.0 equiv of base was used. Verify base quality (wet K₂CO₃ is ineffective). |
| Low Yield / Incomplete | Protodeboronation of Boronic Acid. | Add boronic acid in portions (e.g., 0.5 equiv every hour). Switch base to K₃PO₄ or KF . |
| Product trapped in Aqueous | High polarity of Pyridyl-Methanol. | Saturate aqueous layer with NaCl (brine) during workup. Extract with 10% MeOH in DCM or THF/EtOAc (1:1) . |
| Black Precipitate early | Pd black formation (instability). | Ensure rigorous degassing.[8] Add catalyst last. Switch solvent to n-Butanol . |
References
-
Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Malinowski, J. T., et al. (2020). Practical Guide to Suzuki-Miyaura Coupling for the Synthesis of Heteroaryl-Heteroaryl Bonds. Organic Process Research & Development, 24(10), 1852–1860. Link
-
Sigma-Aldrich. (n.d.). 4-Bromo-3-pyridinemethanol hydrochloride Product Page. Sigma-Aldrich. Link
Sources
- 1. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Bromo-4-methylpyridine CAS#: 3430-22-6 [m.chemicalbook.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Derivatization of 4-Bromo-3-pyridinemethanol hydrochloride for SAR Studies
Executive Summary
The 4-Bromo-3-pyridinemethanol scaffold represents a high-value "ortho-functionalized" pyridine core. In medicinal chemistry, this specific substitution pattern offers a critical vector for exploring chemical space around the pyridine nitrogen, often serving as a bioisostere for quinolines or isoquinolines when fused, or as a hinge-binder in kinase inhibitor design.
This guide addresses the specific challenges of working with the hydrochloride salt form. While the salt improves shelf-stability and crystallinity, it introduces acidity that can quench organometallic catalysts (Pd-systems) or consume expensive bases. This note provides a self-validating workflow to derivatize this scaffold via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and selective oxidation.
Chemical Profile & Handling
-
Compound: 4-Bromo-3-pyridinemethanol hydrochloride[1]
-
Molecular Weight: 187.98 (Free base) / ~224.5 (HCl salt)
-
Acidity: The pyridine nitrogen is protonated (
). -
Hygroscopicity: Moderate. The salt form can absorb atmospheric moisture, altering stoichiometry.
-
Storage: Desiccator at 4°C.
The "Stoichiometry Trap"
Critical Insight: When using the HCl salt in palladium-catalyzed cross-couplings, the first equivalent of base added to the reaction is consumed solely to neutralize the pyridine hydrochloride.
-
Consequence: If you use standard 2.0 equivalents of base, you effectively only have 1.0 equivalent available for the catalytic cycle, leading to stalled conversion.
-
Correction: Always calculate base loading based on:
.
Strategic SAR Logic (Vector Analysis)
The scaffold offers three distinct vectors for modification, allowing for the rapid generation of diverse libraries.
Figure 1: Strategic vectors for SAR expansion. The C4 position allows for lipophilic expansion, while the C3 position is ideal for solubility-enhancing groups.
Experimental Protocols
Protocol A: In-Situ Neutralization (Prerequisite)
Scope: Required for all Pd-catalyzed reactions if not pre-generating the free base.
Rationale: Isolating the free base of pyridinemethanols can be difficult due to high water solubility. In-situ neutralization is preferred to prevent yield loss.
-
Solvent Choice: Use a biphasic system (Dioxane/Water) or a polar aprotic solvent (DMF/DMSO) where the salt is soluble.
-
Base Addition: Add 1.1 eq of mild base (e.g.,
or ) to the substrate solution before adding the catalyst. -
Equilibration: Stir for 10 minutes at RT. Ensure the solution becomes clear (dissolution of the salt) before adding sensitive Pd species.
Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Arylation)
Objective: Introduction of aryl/heteroaryl rings.[2]
Scientific Integrity Check:
-
Why Pd(dppf)Cl2? The ferrocene ligand provides a large bite angle, stabilizing the Pd center against the electron-deficient pyridine nitrogen, which can otherwise displace weaker ligands and poison the catalyst [1].
-
Why Dioxane/Water? The water ensures solubility of the inorganic base and facilitates the transmetalation step of the boronic acid.
Materials:
-
Substrate: 1.0 eq (HCl salt)
-
Boronic Acid: 1.2 – 1.5 eq
-
Catalyst:
(5 mol%) -
Base:
(3.5 eq) — Note the excess. -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]
Step-by-Step:
-
Charge: To a microwave vial or round-bottom flask, add Substrate, Boronic Acid, and
. -
Degas: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add sparged Dioxane/Water mixture via syringe.
-
Catalyst: Remove septum briefly to add Pd catalyst (or add as a solution). Purge again for 2 mins.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
QC Endpoint: Monitor by LCMS. Look for disappearance of M+H (188/190 pattern) and appearance of product mass.
-
Workup: Dilute with EtOAc, wash with water.[3] Critical: The product contains a pyridine and an alcohol; it may be amphoteric. If product stays in aqueous layer, salt out with NaCl or use n-Butanol for extraction.
Protocol C: Buchwald-Hartwig Amination (C4 Amination)
Objective: Introduction of solubilizing amine tails (e.g., morpholine, piperazine).
Scientific Integrity Check:
-
Challenge: The free alcohol (C3-CH2OH) can act as a nucleophile, competing with the amine to form an ether (O-arylation).
-
Solution: Use a specific catalyst system (BrettPhos or RuPhos) that favors C-N bond formation over C-O, and use a weaker base (
) rather than NaOtBu to minimize alkoxide formation [2].
Materials:
-
Substrate: 1.0 eq (HCl salt)
-
Amine: 1.2 eq
-
Catalyst: RuPhos Pd G3 or Pd2(dba)3/Xantphos
-
Base:
(3.5 eq) -
Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)
Step-by-Step:
-
Pre-complexation: If using Pd2(dba)3/Ligand, stir them in solvent for 10 mins under Argon to form the active species.
-
Neutralization: Add Substrate and Base to the reaction vessel. Add solvent and stir for 10 mins.
-
Addition: Add the Amine and the Catalyst solution.
-
Reaction: Heat to 100°C overnight.
-
Workup: Filter through a Celite pad to remove insoluble salts. Concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradients). Pyridines often streak; add 1%
to the eluent.
Protocol D: Selective Oxidation (Linker Modification)
Objective: Convert the alcohol to an aldehyde for reductive amination.
Scientific Integrity Check:
-
Why MnO2? Manganese(IV) oxide is chemoselective for allylic/benzylic alcohols (activated alcohols). It will not over-oxidize to the carboxylic acid and avoids the acidic conditions of Jones reagent which would protonate the pyridine [3].
Materials:
-
Substrate: Derivative from Protocol B or C.
-
Reagent: Activated
(10–20 eq). Large excess is standard due to surface area dependence. -
Solvent: DCM or Chloroform (Anhydrous).
Step-by-Step:
-
Suspension: Dissolve substrate in DCM (0.1 M).
-
Addition: Add activated
in one portion. -
Stir: Stir vigorously at Room Temperature.
-
Monitoring: Check TLC every 2 hours. Aldehydes are usually less polar than the alcohol.
-
Self-Validation: 1H NMR will show the loss of the methylene doublet (~4.5 ppm) and appearance of the aldehyde singlet (~10.0 ppm).
-
-
Workup: Filter through a pad of Celite. Rinse cake thoroughly with DCM. Concentrate to obtain the crude aldehyde (usually sufficiently pure for next step).
Workflow Logic & Decision Tree
Figure 2: Decision tree for synthesis planning. Path A is generally higher yielding and recommended as the first derivatization step.
Reaction Matrix: Optimization Data
| Reaction Type | Catalyst System | Base (Eq) | Solvent | Temp | Typical Yield | Notes |
| Suzuki | Pd(dppf)Cl2 | K2CO3 (3.[3]5) | Dioxane/H2O | 90°C | 75-90% | Robust. Tolerates free alcohol. |
| Suzuki | Pd(PPh3)4 | Na2CO3 (3.[3]5) | DME/H2O | 85°C | 60-75% | Lower cost, but air sensitive. |
| Buchwald | RuPhos Pd G3 | Cs2CO3 (3.5) | t-Amyl Alcohol | 100°C | 50-70% | Best for primary amines. |
| Buchwald | Pd2(dba)3 / Xantphos | Cs2CO3 (3.5) | Dioxane | 100°C | 60-80% | Best for secondary amines. |
| Oxidation | MnO2 (Activated) | N/A | DCM | RT | >90% | Requires filtration only. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Quesada, E., & Taylor, R. J. K. (2005). Manganese Dioxide: A Versatile Reagent in Organic Synthesis. Organic & Biomolecular Chemistry, 3(18), 3365-3376. Link
-
Sigma-Aldrich. Product Specification: 4-Bromo-3-pyridinemethanol. Link
Sources
Application Note: 4-Bromo-3-pyridinemethanol Hydrochloride – A Divergent Scaffold for Medicinal Chemistry
[1]
Executive Summary
4-Bromo-3-pyridinemethanol hydrochloride is a high-value bifunctional building block that bridges the gap between simple halogenated pyridines and complex fused heterocyclic systems.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: the electrophilic C4-bromide (highly active in Pd-catalyzed cross-couplings) and the nucleophilic/oxidizable C3-hydroxymethyl group .[1]
This guide outlines the strategic application of this scaffold in drug discovery, focusing on three critical workflows:
-
Chemoselective Suzuki-Miyaura Coupling: Functionalization of the C4 position while retaining the alcohol handle.[1]
-
Controlled Oxidation: Accessing 4-bromonicotinaldehyde for reductive amination or olefination.[1]
-
Scaffold Hopping: Cyclization strategies to access furo[3,4-c]pyridine and furo[2,3-c]pyridine cores.[2]
Chemical Profile & Handling
| Property | Specification | Notes |
| IUPAC Name | (4-Bromopyridin-3-yl)methanol hydrochloride | |
| CAS No. | 1546624-18-3 (HCl salt) | Free base: 1226808-60-1 |
| Formula | C₆H₆BrNO[1][3] · HCl | MW: 224.48 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[1] |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane).[2] |
| Acidity | Acidic (HCl salt) | Critical: Must be neutralized (free-based) or used with excess base in organometallic couplings.[2] |
Handling Precaution: As an HCl salt, this compound will quench organometallic reagents (Grignard, organolithium).[2] For Pd-catalyzed reactions, an extra equivalent of base is required to neutralize the salt in situ, or a free-basing step should be performed prior to reaction.[1][2]
Strategic Workflow: Divergent Synthesis
The following diagram illustrates the versatility of 4-Bromo-3-pyridinemethanol in accessing diverse chemical space.
Figure 1: Divergent synthetic pathways from the 4-bromo-3-pyridinemethanol core.
Core Protocol 1: Chemoselective Suzuki-Miyaura Coupling
Objective: To couple an aryl or heteroaryl boronic acid at the C4 position without protecting the C3-alcohol.[1] Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond. The free hydroxyl group is tolerated provided sufficient base is used to prevent catalyst poisoning by the acidic HCl salt.
Materials
-
Substrate: 4-Bromo-3-pyridinemethanol HCl (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)[2]
-
Base: K₂CO₃ (3.5 equiv) – Note: 1.0 equiv neutralizes HCl, 2.5 equiv for coupling.[2]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Protocol
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 mmol, 224 mg), boronic acid (1.2 mmol), and K₂CO₃ (3.5 mmol, 483 mg).
-
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen.[2]
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (0.03 mmol, ~25 mg) quickly under inert atmosphere.[2] Cap the vial.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of boronic acid fragment + 107 - H).[1]
-
Checkpoint: If the reaction stalls, add a second portion of catalyst (1 mol%) and verify pH is >9.[2]
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.
-
Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM). The product is the 4-aryl-3-pyridinemethanol.[1]
Core Protocol 2: Oxidation to 4-Bromonicotinaldehyde
Objective: Selective oxidation of the benzylic-type alcohol to the aldehyde without affecting the bromine handle.[1] Significance: The resulting 4-bromonicotinaldehyde is a precursor for "scaffold hopping" via Wittig reactions or reductive aminations.[1]
Method: Manganese Dioxide (MnO₂) Oxidation
Why MnO₂? It is a mild, chemoselective oxidant that avoids over-oxidation to the carboxylic acid, which can occur with Jones reagent.[2]
Step-by-Step Protocol
-
Preparation: Ensure MnO₂ is "activated". If unsure, heat commercial MnO₂ at 110 °C for 12 hours prior to use.[2]
-
Free-Basing (Recommended): Dissolve the HCl salt in minimal water, neutralize with sat.[2] NaHCO₃, extract into DCM, and concentrate to obtain the free base.[2]
-
Note: Direct oxidation of the HCl salt is possible but often slower.
-
-
Reaction: Dissolve the free base (1.0 mmol) in anhydrous DCM (10 mL) or Chloroform.
-
Addition: Add activated MnO₂ (10.0 equiv) in one portion.
-
Stirring: Stir vigorously at room temperature (or reflux for sluggish reactions) for 12–24 hours.
-
Filtration: Filter the black suspension through a pad of Celite® to remove manganese salts. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate. The aldehyde is typically pure enough for subsequent steps.[2]
-
Stability Warning: 4-Bromonicotinaldehyde is prone to air oxidation; store under inert gas at -20 °C.[1]
-
Advanced Application: Synthesis of Furo[2,3-c]pyridine
Objective: Construction of a fused bicyclic system. Mechanism: Sonogashira coupling followed by a base-mediated 5-endo-dig cyclization.[1]
Figure 2: Pathway for the construction of the furopyridine core.[2]
Protocol Summary
-
Coupling: React the substrate with a terminal alkyne (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ (5%), CuI (2%), and Et₃N in DMF at 60 °C.
-
Cyclization: Isolate the alkyne intermediate. Treat with a strong base (KOtBu, 2 equiv) in THF at reflux.[2] The alkoxide attacks the internal carbon of the triple bond (5-endo-dig) to close the furan ring.[1]
References
-
Synthesis of Pyridine Building Blocks: ChemicalBook. "4-Bromo-3-pyridinemethanol hydrobromide Properties and Applications."[1] Accessed Feb 2026.[2][4]
-
Suzuki Coupling Methodology: Wikipedia. "Suzuki reaction."[2][5][6] Accessed Feb 2026.[2][4]
-
Oxidation of Pyridinemethanols: ResearchGate. "A kinetic study of the oxidation of 3- and 4-pyridinemethanol." Accessed Feb 2026.[2][4]
-
Furopyridine Synthesis: Clockss. "SYNTHESIS OF FURO[2,3-c]PYRIDINE." Heterocycles, Vol. 83. Accessed Feb 2026.[2]
-
General Halopyridine Reactivity: Organic Chemistry Portal. "Suzuki Coupling."[2][5][6] Accessed Feb 2026.[2][4]
Sources
- 1. 40899-37-4|4-Bromo-3-methylpyridine hydrochloride|BLD Pharm [bldpharm.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 4-Bromo-3-methoxypyridine hydrochloride | CAS#:1209335-53-4 | Chemsrc [chemsrc.com]
- 4. 4-Bromo-3-pyridinemethanol hydrobromide 95% | CAS: 1135136-66-1 | AChemBlock [achemblock.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. ikm.org.my [ikm.org.my]
Application Note: Late-Stage Functionalization of N-Heterocycles via Photoredox Minisci Reaction
Abstract & Strategic Relevance
In modern drug discovery, Nitrogen-containing heterocycles constitute over 60% of FDA-approved small molecule drugs. The ability to append small alkyl groups (methyl, ethyl, cyclopropyl) or complex fragments onto these scaffolds at a late stage—without de novo synthesis—is a transformative capability. This guide details the application of Photoredox-Catalyzed Minisci-Type Reactions for the rapid diversification of heterocyclic cores. Unlike traditional nucleophilic substitutions (SnAr) or cross-couplings, this radical-mediated approach allows for the direct C–H functionalization of basic amines (pyridines, quinolines, diazines) under mild conditions, unlocking novel chemical space and improving physicochemical properties (e.g., solubility, metabolic stability).
Mechanistic Principles
The success of this protocol relies on the generation of nucleophilic alkyl radicals via visible-light photoredox catalysis. These radicals selectively attack the most electron-deficient position of a protonated heteroaromatic ring.
The Catalytic Cycle
The mechanism typically follows an oxidative quenching pathway. The excited state of the Iridium photocatalyst acts as a strong reductant, facilitating Single Electron Transfer (SET) to a radical precursor (e.g., carboxylic acid, alkyl halide, or peroxide).
Figure 1: Mechanistic cycle of the photoredox Minisci reaction. The cycle relies on the interplay between the photocatalyst, the radical precursor, and the activated heterocycle.
Radical Precursor Selection Guide
Selecting the correct radical source is critical for reaction success. Use the table below to match your substrate with the optimal precursor.
| Precursor Class | Activation Mode | Ideal Application | Limitations |
| Carboxylic Acids | Oxidative Decarboxylation | Introduction of 1° and 2° alkyl groups; feedstock availability. | Requires oxidizing conditions (Persulfate); can be sluggish with electron-poor acids. |
| Alkyl Halides | Reductive Dehalogenation | Introduction of fluorinated alkyls (e.g., -CF3, -CHF2). | Requires a reductive quenching cycle (less common for Minisci). |
| Alkyl Peroxides | Homolytic Cleavage | Methylation/Ethylation; extremely mild; no external oxidant needed. | Limited commercial availability of complex peroxides; safety concerns at scale. |
| Trifluoroborates | Oxidative SET | Installing non-stabilized alkyl groups. | Requires solubility optimization (often biphasic). |
Experimental Protocols
Protocol A: Microscale High-Throughput Screening (HTS)
Objective: Rapidly identify optimal solvent and catalyst combinations for a specific heterocycle scaffold. Scale: 20 µmol per well.
Materials:
-
Catalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (Standard universal catalyst)
-
Oxidant: Ammonium Persulfate ((NH4)2S2O8)
-
Light Source: 450 nm Blue LED array (e.g., Kessil or Lumidox)
-
Vessel: 96-well glass block with sealing mat.
Procedure:
-
Stock Solutions: Prepare a 10 mM stock solution of the heterocycle (substrate) and a 0.2 mM stock of the Ir-catalyst in DMSO.
-
Dosing: Add 20 µL of heterocycle stock (1.0 equiv) and 5 µL of catalyst stock (1 mol%) to each well.
-
Reagents: Add the alkyl carboxylic acid (2.0 equiv) and Ammonium Persulfate (2.0 equiv).
-
Solvent Screen: Add 100 µL of different solvents to columns (e.g., DMSO, MeCN:H2O, TFA:MeCN).
-
Deoxygenation: Purge the plate with Nitrogen for 5 minutes (critical step to prevent radical quenching by O2).
-
Irradiation: Seal and irradiate for 12 hours with fan cooling (maintain T < 35°C).
-
Analysis: Dilute with MeCN, filter, and analyze via UPLC-MS. Look for the [M+R-H]+ mass adduct.
Protocol B: Gram-Scale Continuous Flow Synthesis
Objective: Scalable production of the lead compound with improved light penetration and reaction kinetics. Scale: 5.0 mmol (approx. 1-2 g).
Flow Setup Configuration: Unlike batch reactors, flow chemistry circumvents the Beer-Lambert law limitations, ensuring uniform irradiation of the reaction medium.
Figure 2: Continuous flow setup. The PFA coil is wrapped directly around the light source to maximize photon flux.
Procedure:
-
Solution Preparation: Dissolve the Heterocycle (5 mmol), Carboxylic Acid (10 mmol), [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (0.5 mol%), and (NH4)2S2O8 (7.5 mmol) in 50 mL of DMSO:H2O (4:1) containing 1% TFA.
-
Note: The TFA protonates the heterocycle, activating it for radical attack.
-
-
Degassing: Sparge the solution with Argon for 20 minutes.
-
System Priming: Flush the Vapourtec or similar flow system with pure solvent.
-
Reaction: Pump the reagent stream at 0.5 mL/min through a 10 mL PFA coil reactor irradiated by 450 nm LEDs.
-
Residence Time: 20 minutes.
-
Temperature: Maintain at 25-30°C using forced air cooling.
-
-
Workup: Collect the output in a flask containing aqueous NaHCO3 (to neutralize TFA). Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (typically DCM/MeOH gradients).
Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Conversion.
-
Root Cause:[1][2][3][4] Oxygen quenching.[5] The excited state of Iridium is long-lived but highly sensitive to O2.
-
Solution: Ensure rigorous degassing. In flow, use a back-pressure regulator (BPR) to keep any evolved gases (CO2 from decarboxylation) in solution or use a gas-permeable tubing (AF-2400) if gas evolution causes slug flow.
-
-
Issue: Poly-alkylation.
-
Root Cause:[1][2][3][4] The product is often more electron-rich than the starting material (alkyl groups are electron-donating), making it susceptible to further radical attack.
-
Solution: Stop the reaction at 70-80% conversion. Use a slight excess of the heterocycle if the heterocycle is cheap; otherwise, control the stoichiometry of the radical precursor strictly.
-
-
Issue: Regioselectivity.
-
Insight: Minisci reactions are dominated by electronic effects. Radicals attack the most electron-deficient carbon (C2/C4 in pyridines).
-
Control: Steric bulk on the radical source can shift selectivity. For example, tert-butyl radicals will exclusively attack the most accessible position, whereas methyl radicals follow strict electronic control.
-
References
-
Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.
-
DiRocco, D. A., et al. (2014).[6][7] Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie.
-
Leitch, J. A., et al. (2017). Continuous Flow Synthesis of Functionalized Heterocycles via Photoredox Minisci Reaction. Reaction Chemistry & Engineering.
-
McAtee, R. C., et al. (2019). Photoredox Catalysis in Organic Chemistry. Springer Reviews.
-
Oderinde, M. S., et al. (2017).[1] Practical Syntheses of Iridium Photoredox Catalysts. Organic Syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage functionalization of biologically active heterocycles through photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: A Robust Protocol for the Chromatographic Purification of 4-Bromo-3-pyridinemethanol Hydrochloride
Abstract
This application note provides a detailed, field-proven protocol for the purification of 4-Bromo-3-pyridinemethanol hydrochloride, a key intermediate in pharmaceutical synthesis. The inherent challenges in purifying this polar, basic salt—namely poor retention in reversed-phase chromatography and peak tailing on silica-based media—are addressed through a systematic approach. We present a primary method utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acidic mobile phase modifier to ensure sharp, symmetrical peaks and high recovery. Additionally, this guide explains the scientific rationale behind method selection, offers troubleshooting advice, and discusses Hydrophilic Interaction Liquid Chromatography (HILIC) as a viable alternative. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy for polar heterocyclic compounds.
Introduction: The Purification Challenge
4-Bromo-3-pyridinemethanol hydrochloride is a valuable building block in medicinal chemistry and agrochemical development.[1] Its purification from crude reaction mixtures is often a critical step that presents significant technical hurdles. The molecule's structure combines several features that complicate standard chromatographic approaches:
-
High Polarity: The presence of the hydroxyl group and the hydrochloride salt form renders the molecule highly polar and water-soluble.
-
Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (typical pKa for pyridine derivatives is 5-6) and readily protonated.[2] This basicity leads to strong, undesirable interactions with acidic residual silanol groups on standard silica-based stationary phases, causing significant peak tailing.[2][3]
-
Salt Form: As a hydrochloride salt, the compound can exhibit complex behavior in chromatography, including potential on-column ion exchange.[2]
A naive approach using standard normal-phase (silica gel) or reversed-phase (C18) chromatography often results in poor separation, low recovery, and broad, tailing peaks. This protocol is designed to overcome these issues by carefully controlling the mobile phase chemistry to modulate analyte and stationary phase interactions.
Rationale for Method Selection: Reversed-Phase vs. Alternatives
The choice of chromatographic mode is the most critical decision for successful purification.
-
Normal-Phase Chromatography (NP): In NP, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase.[4][5] Due to the high polarity of 4-Bromo-3-pyridinemethanol hydrochloride, it would bind very strongly to the silica surface, requiring highly polar eluents for elution. This strong interaction, coupled with the basicity of the pyridine nitrogen, makes severe peak tailing almost inevitable without the use of a basic modifier like triethylamine (TEA) in the mobile phase.[2][3] However, TEA can be difficult to remove from the final product and may not be suitable for all applications.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase with a primarily organic mobile phase containing a small amount of aqueous solvent.[6] It is an excellent technique for retaining and separating highly polar compounds that show little to no retention in reversed-phase mode.[2][6] HILIC is a powerful alternative and should be considered if the primary RP-HPLC method proves suboptimal.
-
Reversed-Phase Chromatography (RP): RP chromatography, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the most widely used technique in the pharmaceutical industry due to its robustness and reproducibility.[7][8] While the high polarity of the target compound presents a retention challenge, this can be overcome. More importantly, the issue of peak tailing can be effectively managed by controlling the mobile phase pH. By adding an acidic modifier, we can protonate the pyridine nitrogen and suppress the ionization of stationary phase silanol groups, leading to excellent peak shape.[2][9] For these reasons, a well-developed RP-HPLC method is the recommended primary approach.
Primary Protocol: Reversed-Phase HPLC Purification
This protocol is optimized for preparative-scale purification to yield high-purity material.
Materials and Equipment
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV-Vis detector.
-
Column: C18 stationary phase, 5-10 µm particle size. (e.g., Phenomenex Luna C18(2), Waters SunFire C18). Column dimensions should be selected based on the amount of crude material to be purified.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.
-
Crude Sample: 4-Bromo-3-pyridinemethanol hydrochloride, crude reaction mixture.
-
Rotary Evaporator: For post-purification solvent removal.
-
Lyophilizer (Freeze-Dryer): For removal of aqueous mobile phase.
Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in ultrapure water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.
-
Sample Solution: Dissolve the crude material in a minimal amount of Mobile Phase A or a mixture of water/ACN that ensures complete dissolution. A concentration of 10-50 mg/mL is typical, but should be adjusted based on solubility. Filter the sample solution through a 0.45 µm syringe filter before injection.
Causality Behind Choices: The use of 0.1% formic acid is critical. It maintains a low mobile phase pH (around 2.7), which ensures the pyridine nitrogen is consistently protonated (as the pyridinium cation) and suppresses the ionization of acidic silanol groups on the C18 packing material.[2][9] This dual action dramatically reduces peak tailing and leads to sharp, symmetrical peaks, which are essential for effective purification. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[9]
Chromatographic Conditions
All quantitative parameters for the purification should be summarized for clarity and reproducibility.
| Parameter | Recommended Setting |
| Column | Preparative C18, 5 µm, 21.2 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (dependent on sample concentration and column size) |
| Detection | UV at 260 nm |
| Column Temperature | Ambient (or 30 °C for improved reproducibility) |
Note: The gradient should be optimized based on an initial analytical-scale scouting run.
Step-by-Step Methodology
-
System Equilibration: Purge the pump lines with freshly prepared mobile phases. Equilibrate the column with the starting conditions (95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample solution onto the column.
-
Elution and Fraction Collection: Begin the gradient elution program. Monitor the chromatogram in real-time and collect fractions corresponding to the main product peak. It is advisable to collect fractions across the entire peak, including the leading and tailing edges, for later analysis.
-
Purity Analysis: Analyze the collected fractions using an analytical-scale HPLC method to determine the purity of each fraction.
-
Product Isolation: Pool the fractions that meet the desired purity specification (>98%, for example).
-
Solvent Removal:
-
Remove the bulk of the acetonitrile using a rotary evaporator at a low temperature (<40°C) to prevent product degradation.
-
The remaining aqueous solution contains the purified product as a salt with formic acid. To obtain the hydrochloride salt, freeze the aqueous solution and remove the water and formic acid via lyophilization (freeze-drying).
-
Purification Workflow Diagram
The following diagram illustrates the complete logical flow of the purification protocol.
Caption: A high-level workflow for the purification of 4-Bromo-3-pyridinemethanol HCl.
Troubleshooting and Optimization
-
Issue: Peak Tailing. If peak tailing persists, increase the concentration of the acidic modifier (e.g., to 0.1% TFA) or switch to a highly end-capped, base-deactivated column. Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine.[2]
-
Issue: Poor Retention (Product elutes near the void volume). If the compound is not sufficiently retained, consider switching to a polar-embedded stationary phase (which offers alternative selectivity) or move to the HILIC method described below.
-
Issue: Low Recovery. The compound may be irreversibly adsorbing to the column. Ensure the column is in good condition. In some cases, flushing the column with a strong, slightly basic solvent after the run can help recover adsorbed material, though this is not ideal for routine purifications.
Alternative Protocol: HILIC
For researchers who find retention on a C18 column to be insufficient, HILIC is an excellent alternative.
-
Column: A HILIC stationary phase (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in 90:10 ACN:Water.
-
Mobile Phase B (Organic): 10 mM Ammonium Formate in Acetonitrile.
-
Rationale: In HILIC, the polar analyte partitions into a water-enriched layer on the surface of the polar stationary phase, providing strong retention.[6] Elution is typically achieved by increasing the water content (the "strong" solvent in HILIC).
Conclusion
The successful purification of polar, basic compounds like 4-Bromo-3-pyridinemethanol hydrochloride is achievable with a well-designed chromatographic method. The recommended RP-HPLC protocol, which leverages an acidic mobile phase modifier to control analyte ionization and minimize undesirable secondary interactions, provides a robust and reproducible solution. By understanding the underlying chemical principles and having a strong alternative method like HILIC available, researchers can confidently and efficiently obtain high-purity material essential for advancing their scientific objectives.
References
-
Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. Journal of Chromatography A. [Link]
-
PubChem. 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. [Link]
-
PharmaCompass. 4-Bromo pyridine hydrochloride. PharmaCompass. [Link]
-
Wikipedia. Reversed-phase chromatography. Wikimedia Foundation. [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. MJH Life Sciences. [Link]
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex Inc. [Link]
-
Reddit. (2024). Help with 4-Bromopyridine HCl. r/Chempros. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Wikipedia. Aqueous normal-phase chromatography. Wikimedia Foundation. [Link]
-
Supporting Information, Synthetic Procedures. General procedure for the preparation of compounds. [Link]
-
Ito, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. [Link]
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- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
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- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-pyridinemethanol Hydrochloride
A Guide for Researchers on Yield Improvement and Troubleshooting
Welcome to the technical support center for the synthesis of 4-Bromo-3-pyridinemethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable pyridine building block. As Senior Application Scientists, we have compiled field-proven insights and detailed methodologies to address the specific challenges encountered during this synthesis.
Overview of Synthetic Challenges
The synthesis of 4-Bromo-3-pyridinemethanol is primarily an exercise in the selective reduction of a carbonyl group at the C-3 position of a 4-bromopyridine ring. The primary challenges that impact yield include selecting an appropriate starting material and reducing agent, preventing unwanted side reactions like debromination, and efficiently isolating and purifying the final hydrochloride salt. This guide provides a systematic approach to navigate these challenges.
Section 1: Common Synthetic Pathways
The most reliable routes to 4-Bromo-3-pyridinemethanol involve the reduction of a precursor with an oxidized C-3 substituent. The two most common starting materials are 4-Bromo-3-pyridinecarboxylic acid and its corresponding ester.
Caption: Common synthetic routes to 4-Bromo-3-pyridinemethanol hydrochloride.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question: My overall yield is consistently low. What are the most likely causes?
Answer: Low overall yield is the most common complaint and can stem from several factors. A systematic approach is needed to identify the root cause.
Caption: Decision tree for troubleshooting low synthesis yield.
1. Inefficient Reduction of the Starting Material:
The choice of reducing agent is critical and depends entirely on your starting material (carboxylic acid vs. ester).
-
For Carboxylic Acids: Sodium borohydride (NaBH₄) is generally ineffective for the direct reduction of carboxylic acids.[1][2] This is because the first equivalent of hydride acts as a base, deprotonating the acid to form a carboxylate salt, which is highly resonance-stabilized and resistant to nucleophilic attack. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is required for this transformation.[3][4]
-
For Esters: While LiAlH₄ is very effective, it is often overkill and can promote side reactions. Sodium borohydride can be used effectively under specific conditions. The NaBH₄-Methanol system in a solvent like THF has been shown to reduce aromatic esters to alcohols in high yields.[1][5] The presence of the pyridine nitrogen can also help coordinate the borohydride and accelerate the reduction.[6]
| Reducing Agent | Suitable Substrate | Pros | Cons |
| LiAlH₄ | Carboxylic Acid, Ester | Powerful, fast reduction | Highly reactive with water/protic solvents, less selective, requires strict anhydrous conditions[7] |
| NaBH₄ | Ester, Aldehyde | Milder, safer, easier to handle | Ineffective for carboxylic acids, slow for esters without activation[2][5] |
| NaBH₄ + Additive | Ester | Enhanced reactivity, good yields | May require optimization (e.g., temperature control) |
2. Unwanted Side Reactions:
-
Debromination: The C-Br bond can be susceptible to reduction, especially under harsh conditions. This can occur with aggressive reducing agents or if catalytic hydrogenation is used for other functionalities in the molecule.[8] If debromination is observed, consider using a milder reducing agent or lowering the reaction temperature.
-
Impurity from Starting Material: The purity of the starting 4-bromo-3-pyridinecarboxylic acid or its derivatives is crucial. Impurities can interfere with the reaction and complicate purification. Always verify the purity of your starting materials by NMR or LC-MS.
3. Product Loss During Workup and Purification:
-
Isolation of the Free Base: After quenching the reduction, the reaction is typically basified to extract the 4-Bromo-3-pyridinemethanol free base into an organic solvent. If the pH is not sufficiently high, the protonated pyridine will remain in the aqueous layer, leading to significant loss.
-
Formation of the Hydrochloride Salt: The final step involves precipitating the product as its hydrochloride salt, often by introducing HCl (e.g., as a solution in ether or dioxane) to a solution of the free base.[9] Incomplete precipitation, or washing the filtered salt with a solvent in which it has some solubility (like ethanol), can drastically reduce the isolated yield.[9]
Question: My reduction reaction is incomplete, even after a long reaction time. What should I do?
Answer: An incomplete reaction points to issues with reagent stoichiometry, activity, or reaction conditions.
-
Check Reagent Stoichiometry: For LiAlH₄ reduction of a carboxylic acid, more than two hydride equivalents are required. The first is consumed in an acid-base reaction to deprotonate the carboxylic acid, and two more are needed for the reduction to the alcohol.[4] A molar ratio of at least 1:1 LiAlH₄ to carboxylic acid is often recommended to provide sufficient hydride equivalents.
-
Verify Reagent Activity: Both LiAlH₄ and NaBH₄ are deactivated by moisture.[10] Ensure you are using freshly opened or properly stored reagents and that all solvents are anhydrous.
-
Increase Reaction Temperature: Many reductions are initially performed at 0 °C for safety and selectivity. If the reaction stalls, allowing it to slowly warm to room temperature or gently refluxing (depending on the solvent and reagent) can often drive it to completion.[1]
Question: I am observing significant byproduct formation. How can I identify and minimize it?
Answer: The most common byproduct is the debrominated analog, 3-pyridinemethanol.
-
Identification: Use mass spectrometry to check for a product with a mass corresponding to the loss of bromine. ¹H NMR spectroscopy can also be used to identify the characteristic signals of the unsubstituted pyridine ring.
-
Minimization:
-
Avoid Harsh Conditions: Use the mildest effective reducing agent. For ester reductions, an enhanced NaBH₄ system is preferable to LiAlH₄ if debromination is an issue.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the reducing agent slowly while keeping the reaction mixture cool.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally better: direct reduction of the acid or the two-step esterification-reduction?
-
The two-step route via the ester is often preferred for yield optimization and safety.[1] It avoids the use of the highly reactive and hazardous LiAlH₄. Esterification of the carboxylic acid is typically a high-yielding step, and the subsequent reduction of the ester with a milder, more selective reagent like an activated NaBH₄ system provides better control and often a cleaner reaction profile.
-
-
Q2: What are the best practices for safely handling Lithium Aluminum Hydride (LiAlH₄)?
-
LiAlH₄ reacts violently with water and protic solvents to release flammable hydrogen gas. All glassware must be oven-dried, and reactions must be performed under an inert atmosphere (nitrogen or argon).[10] The quenching procedure is highly hazardous and must be done slowly and at low temperatures (e.g., 0 °C). A common and safe quenching method is the Fieser workup: sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
-
Q3: My final product oiled out during hydrochloride salt formation instead of crystallizing. What can I do?
-
Oiling out suggests either the presence of impurities or issues with the crystallization solvent system. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can try redissolving the oil in a minimal amount of a good solvent (like methanol) and then slowly adding a poor solvent (like diethyl ether or hexanes) until turbidity persists, then allow it to stand.[11] This technique, known as solvent-antisolvent crystallization, can often yield a solid product.[11]
-
-
Q4: How do I confirm the identity and purity of my 4-Bromo-3-pyridinemethanol hydrochloride?
-
¹H NMR: This is the best method for structural confirmation. You should see characteristic peaks for the two aromatic protons, the methylene (-CH₂OH) protons, and a broad peak for the hydroxyl and amine hydrochloride protons.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show a peak for the molecular ion of the free base [M+H]⁺.
-
Melting Point: A sharp melting point is a good indicator of purity. Compare your value to that reported in the literature.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via Ester Reduction (Recommended)
This protocol is based on standard procedures for esterification and selective reduction.[1]
Step A: Esterification of 4-Bromo-3-pyridinecarboxylic Acid
-
Suspend 4-Bromo-3-pyridinecarboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Caution: Exothermic reaction, produces HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, until TLC or LC-MS shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-3-pyridinecarboxylate, which can often be used in the next step without further purification.
Step B: Reduction of Methyl 4-bromo-3-pyridinecarboxylate
-
Dissolve the ester from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 mL per gram of ester) under a nitrogen atmosphere.
-
Add methanol (4.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool it back to 0 °C and carefully quench by the slow, dropwise addition of water.
-
Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Bromo-3-pyridinemethanol free base.
Protocol 2: Direct Reduction of 4-Bromo-3-pyridinecarboxylic Acid
This protocol uses a powerful reducing agent and requires stringent safety precautions.[3][4]
-
Add Lithium aluminum hydride (LiAlH₄) (1.5 eq) to a flask containing anhydrous THF under a nitrogen atmosphere. Caution: LiAlH₄ is pyrophoric upon contact with moisture.
-
Cool the LiAlH₄ suspension to 0 °C.
-
In a separate flask, dissolve 4-Bromo-3-pyridinecarboxylic acid (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension dropwise, maintaining the temperature at 0 °C. Caution: Vigorous gas evolution (H₂).
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench with extreme care by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH (X mL).
-
Water (3X mL).
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude free base.
Final Step: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-Bromo-3-pyridinemethanol free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no more precipitate is observed.
-
Stir the suspension for 30 minutes at room temperature or 0 °C to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 4-Bromo-3-pyridinemethanol hydrochloride.
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
- American Chemical Society. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- ResearchGate. (2025). Reaction of pyridine carboxylic esters with sodium borohydride.
- Reddit. (2024). How does NaBH4 reduce this ester?. r/Chempros.
- ChemicalBook. 4-(Bromomethyl)pyridine hydrobromide synthesis.
- The Journal of Organic Chemistry. The Reduction of Esters with Sodium Borohydride.
- ChemicalBook. 4-BROMO-3-HYDROXYPYRIDINE synthesis.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (2025). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.
- Chem-Impex. 4-Bromo-3-methyl-pyridine hydrochloride.
- Chemistry Steps. (2024).
- Wikipedia. (n.d.). Sodium borohydride.
- Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp.
- ChemicalBook. 4-Cyanopyridine synthesis.
- Organic Chemistry Portal. (2001).
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- N/A. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
- Chemistry LibreTexts. (2019). 18.
- Sigma-Aldrich. 3-Bromo-4-pyridinecarboxaldehyde 97 70201-43-3.
- Benchchem. (2025).
- PubChem. 4-Bromopyridine-3-carbaldehyde.
- N/A. 1(2H)-Pyridinecarboxylic acid, 4-bromo-3,6-dihydro-, 1,1-dimethylethyl ester (1 x 250 mg).
- PMC.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4.
- Reddit. (2024). Help with 4-Bromopyridine HCl. r/Chempros.
- Synblock. 3-Bromo-4-pyridinecarboxaldehyde.
- Vibrant Pharma Inc. 4-Bromo-3-cyanopyridine; 4-bromonicotinonitrile.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- N/A. (2024).
- Thermo Scientific Chemicals. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g.
- ChemicalBook. 3-Bromo-4-methylpyridine synthesis.
- ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
- Khan Academy. Reduction of carboxylic acids (video).
- N/A.
- N/A. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
- Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- Benchchem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- Google Patents. (n.d.). CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Chem-Impex. 3-Bromo-4-pyridinecarboxylic acid.
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Technical Support Center: Synthesis of 4-Bromo-3-pyridinemethanol Hydrochloride
Welcome to the technical support guide for the synthesis of 4-Bromo-3-pyridinemethanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-Bromo-3-pyridinemethanol?
The most common and direct pathway involves the reduction of a carbonyl group at the 3-position of the 4-bromopyridine ring. The two principal variations of this approach are:
-
Reduction of 4-Bromo-3-pyridinecarboxylic Acid: This route typically employs powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diborane (B₂H₆) to directly reduce the carboxylic acid to the primary alcohol.[1]
-
Reduction of a 4-Bromo-3-pyridinecarboxylate Ester: This is often a two-step process where the carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester). This ester is then reduced to the alcohol. This method allows for the use of milder reducing agents like Sodium Borohydride (NaBH₄), which can offer better selectivity and a more favorable safety profile.[2]
An alternative, though less common, route could involve a Grignard reaction by forming a pyridylmagnesium halide from a di-brominated pyridine and reacting it with an aldehyde electrophile like formaldehyde.[3] However, controlling selectivity can be challenging.
Q2: I'm observing a significant impurity that lacks a bromine signal in mass spectrometry. What is the most likely culprit?
The most prevalent side reaction in this synthesis is hydrodebromination , or the replacement of the bromine atom with a hydrogen atom. This results in the formation of 3-Pyridinemethanol . This occurs when the reducing agent, particularly a strong hydride source like LiAlH₄, attacks the electron-deficient carbon atom bearing the bromine, leading to its displacement.
Q3: Why is hydrodebromination so common in this specific synthesis?
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing nature of the bromine atom, makes the C4 position susceptible to nucleophilic attack. Powerful nucleophiles, such as the hydride ion (H⁻) supplied by LiAlH₄, can attack this position, leading to the cleavage of the C-Br bond. This process competes directly with the desired reduction of the carbonyl group at the C3 position.
Q4: My reaction seems to stall, and I recover a significant amount of my starting material (4-bromo-3-pyridinecarboxylic acid). What's happening?
This points to incomplete reduction . Several factors can cause this:
-
Insufficient Reducing Agent: The stoichiometry must account for the acidic proton of the carboxylic acid. The first equivalent of a hydride reagent like LiAlH₄ is consumed in an acid-base reaction to form a carboxylate salt and H₂ gas, before any reduction occurs.[1] Always use a sufficient excess of the reducing agent.
-
Inactive Reducing Agent: Hydride reagents like LiAlH₄ are extremely sensitive to moisture.[4] Exposure to atmospheric humidity can partially or fully deactivate the reagent, reducing its effective concentration.
-
Low Reaction Temperature: While lower temperatures can help suppress side reactions like debromination, they can also slow down the desired reduction. A careful balance must be found, often by starting the reaction at a low temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature.
Troubleshooting Guide: In-Depth Scenarios
Issue 1: My yield is consistently low, and the NMR spectrum of the crude product is complex and difficult to interpret.
This common issue often points to problems with the foundational elements of the reaction setup.
-
Possible Cause A: Presence of Water
-
Causality: Grignard reagents and strong reducing agents like lithium aluminum hydride are extremely basic and react rapidly with protic molecules, including water.[4] This not only consumes the reagent, leading to incomplete reactions, but can also generate side products.
-
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous-grade solvents (e.g., THF, diethyl ether). If using from a bottle sealed with a septum, ensure a dry needle and positive nitrogen pressure are used for transfer.
-
Reagents: Use fresh, high-purity LiAlH₄ or NaBH₄. For LiAlH₄, it should be a fine, white to grey powder. Clumped or dark grey reagent may be partially decomposed.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon).
-
-
-
Possible Cause B: Impure Starting Material
-
Causality: The synthesis of the 4-bromo-3-substituted pyridine precursor can itself generate isomeric impurities. For instance, the bromination of 3-methylpyridine can yield small amounts of 2-bromo-5-methylpyridine or other isomers.[5] These isomers will undergo reduction alongside your primary starting material, leading to a mixture of brominated pyridinemethanol isomers that are often difficult to separate.
-
Preventative Workflow:
-
Analysis: Before starting the reduction, analyze your 4-bromo-3-pyridinecarboxylic acid (or ester) by ¹H NMR and GC-MS.
-
Purification: If significant isomeric impurities are detected (>2-3%), purify the starting material by recrystallization or column chromatography.
-
Documentation: Record the purity of the starting material to correlate it with the final product mixture.
-
-
Issue 2: My primary impurity is 3-Pyridinemethanol, indicating significant debromination.
This is the most critical side reaction to control for achieving high purity of the target compound.
-
Root Cause Analysis: The choice of reducing agent and reaction temperature are the most critical factors. LiAlH₄ is a very powerful reducing agent and is highly prone to causing debromination of electron-deficient aromatic rings.
-
Solution: The Milder, Two-Step Reduction Protocol This protocol avoids the use of LiAlH₄ by first converting the carboxylic acid to an ester, which can then be reduced under milder conditions with NaBH₄.[2]
Step 1: Fischer Esterification
-
Suspend 4-bromo-3-pyridinecarboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 eq).
-
Remove the ice bath and reflux the mixture for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Cool the mixture, remove the methanol under reduced pressure, and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude methyl 4-bromo-3-pyridinecarboxylate.
Step 2: Sodium Borohydride Reduction
-
Dissolve the crude methyl ester (1.0 eq) in a solvent system of anhydrous Tetrahydrofuran (THF) and Methanol (e.g., a 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Borohydride (NaBH₄) portion-wise (2.0 - 3.0 eq). Vigorous bubbling (H₂ evolution) may be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of water.
-
Proceed with aqueous workup and extraction.
-
| Reducing Agent | Substrate | Typical Temp. | Common Solvent | Key Side Product |
| LiAlH₄ | Carboxylic Acid | 0 °C to RT | THF / Diethyl Ether | 3-Pyridinemethanol |
| NaBH₄ | Ester | 0 °C to RT | THF / Methanol | Starting Ester (incomplete rxn) |
| B₂H₆ | Carboxylic Acid | 0 °C to RT | THF | Minimal Debromination |
Issue 3: The final product is an oil or fails to precipitate properly as the hydrochloride salt.
This issue typically arises during the final workup and isolation step.
-
Root Cause Analysis: 4-Bromo-3-pyridinemethanol is a basic compound (the pyridine nitrogen is a Lewis base). The hydrochloride salt is formed by protonating this nitrogen. Incorrect pH, the presence of water, or using an inappropriate solvent can prevent the salt from forming a stable, crystalline solid.
-
Protocol for Robust Hydrochloride Salt Formation
-
After the aqueous workup and extraction, ensure the final organic extract (e.g., in Ethyl Acetate or Dichloromethane) is thoroughly dried with a drying agent like anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free base, which may be an oil or a low-melting solid.
-
Dissolve this crude free base in a minimal amount of a suitable anhydrous solvent. Anhydrous isopropanol or diethyl ether are excellent choices.
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed. A slight excess is often beneficial.
-
Stir the resulting slurry for 30-60 minutes, sometimes cooling in an ice bath can improve precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities, and dry the solid under vacuum.
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing and resolving low product yields.
Reaction Mechanism: Desired Reduction vs. Debromination Side Reaction
Caption: Competing reaction pathways for LiAlH₄ with the substrate.
References
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. UCI Department of Chemistry. Retrieved from [Link]
-
Cambridge University Press. (n.d.). The Grignard Reaction. Cambridge University Press. Retrieved from [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses. Retrieved from [Link]
-
Wibaut, J. P., & de Jonge, A. P. (1950). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 69(9‐10), 1053-1064. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Reduction & Oxidation Reactions of Carboxylic Acids. LibreTexts. Retrieved from [Link]
-
Knochel, P., et al. (2004). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Synthesis, 2004(1), 81-92. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. Retrieved from [Link]
-
Price, C. J. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Bromo-2-Pyridinemethanol 98.0%(GC). PureSynth. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
-
Liu, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6549. Retrieved from [Link]
-
Hameed, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5594. Retrieved from [Link]
-
Mijin, D., et al. (2006). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 71(1), 19-30. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, April 16). EAS Reactions with Pyridine. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of Brominated Pyridine Compounds
From the desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with brominated pyridine compounds. These molecules are invaluable synthetic intermediates, but their physicochemical properties, particularly their tendency for low aqueous and organic solubility, can present significant hurdles in experimental workflows.
This guide is structured in a practical question-and-answer format to directly address the issues you may be facing at the bench. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed, effective decisions in your work.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Understanding
Q1: Why is my brominated pyridine compound poorly soluble?
A1: The low solubility of brominated pyridines stems from a combination of factors related to their molecular structure:
-
Aromaticity and Planarity: The flat, rigid structure of the pyridine ring promotes efficient crystal packing. Strong intermolecular forces (pi-stacking) in the crystal lattice require significant energy to overcome, making it difficult for solvent molecules to solvate the individual compound molecules.[1][2]
-
Reduced Polarity: While pyridine itself is water-miscible, the introduction of a bromine atom increases the molecule's lipophilicity (hydrophobicity) and molecular weight.[3][4] This reduces its affinity for highly polar solvents like water.
-
Weak Basicity: Bromine is an electron-withdrawing group, which reduces the electron density on the pyridine ring and, most importantly, on the nitrogen atom.[5][6] This significantly lowers the basicity (pKa) of the pyridine nitrogen, making it less readily protonated compared to pyridine itself. As we will discuss, this has profound implications for pH-dependent solubility.[7]
Q2: How does the position of the bromine atom (ortho, meta, para) affect solubility and basicity?
A2: The position of the bromine atom is critical and influences solubility through its effect on the compound's basicity (pKa) and crystal packing. The primary mechanism is the inductive effect , where the electronegative bromine atom pulls electron density away from the ring.[5]
-
Basicity (pKa): The inductive effect is distance-dependent. A bromine atom at the 2- (ortho) or 4- (para) position has a stronger electron-withdrawing effect on the nitrogen lone pair than one at the 3- (meta) position. This results in a lower pKa (weaker base) for 2-bromo and 4-bromopyridine compared to 3-bromopyridine. A lower pKa means a much lower pH is required to protonate the molecule and form a more soluble salt.[6][8]
| Compound | pKa of Conjugate Acid | Rationale |
| Pyridine | ~5.25 | Baseline basicity.[3] |
| 3-Bromopyridine | ~2.9 | Bromine at meta-position has a moderate inductive effect. |
| 4-Bromopyridine | ~3.35 | Stronger inductive effect than at the 3-position. |
| 2-Bromopyridine | ~0.71 | Strongest inductive effect due to proximity to nitrogen, leading to the lowest basicity.[8] |
-
Crystal Packing & Solubility: The position of the halogen can influence how molecules arrange in a solid state, affecting crystal lattice energy.[9][10] While complex to predict, different isomers can exhibit different melting points and solubilities even in organic solvents due to these packing effects.
Section 2: Systematic Troubleshooting Workflow
If you are facing a solubility issue, a systematic approach is more effective than random solvent testing. The following workflow can guide your efforts.
Caption: A systematic workflow for troubleshooting low solubility.
Section 3: Practical Solutions & Protocols
Q3: My compound won't dissolve in anything. Where do I start?
A3: Start with a systematic solvent screen to profile your compound's behavior. It is essential to experimentally determine solubility rather than relying solely on literature for similar compounds.[11] Use a standardized method to test a range of common laboratory solvents from different classes.
Data Presentation: A Framework for Solubility Profiling
A structured approach to documenting your findings is crucial. Use a table like the one below to record your experimental data. This will become an invaluable resource for all future experiments involving this compound.
| Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Water | Polar Protic | 25 | Record Data | Calculate | Kinetic/Equilibrium | e.g., Fine suspension |
| Methanol | Polar Protic | 25 | Record Data | Calculate | Kinetic/Equilibrium | e.g., Dissolves with warming |
| Dichloromethane (DCM) | Polar Aprotic | 25 | Record Data | Calculate | Kinetic/Equilibrium | e.g., Fully soluble |
| Acetonitrile (ACN) | Polar Aprotic | 25 | Record Data | Calculate | Kinetic/Equilibrium | e.g., Partially soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Record Data | Calculate | Kinetic/Equilibrium | e.g., "Oiled out" initially |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Record Data | Calculate | Kinetic/Equilibrium | e.g., High solubility |
| Toluene | Non-Polar | 25 | Record Data | Calculate | Kinetic/Equilibrium | e.g., Insoluble |
| Heptane | Non-Polar | 25 | Record Data | Calculate | Kinetic/Equilibrium | e.g., Insoluble |
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is ideal for an initial screen to quickly assess solubility in various aqueous and organic solvents.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your brominated pyridine in 100% DMSO (e.g., 20-50 mM).
-
Plate Setup: Dispense a small, precise volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.
-
Solvent Addition: Add the test solvent (e.g., 195-198 µL of aqueous buffer or organic solvent) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤5%).
-
Equilibration: Seal the plate and shake vigorously at a controlled temperature (e.g., 25 °C) for 1.5 to 2 hours. This allows the system to approach equilibrium.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.
-
Filtration: Use a 96-well filter plate (e.g., 0.22 µm PTFE) and vacuum manifold to collect the filtrate. This method can sometimes underestimate solubility due to compound adsorption to the filter.[13]
-
Centrifugation: Spin the plate at high speed (e.g., >3000 x g) and carefully collect the supernatant. This method can sometimes overestimate solubility if fine particles remain suspended.[13]
-
-
Quantification: Determine the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method, typically HPLC-UV.[11] A standard calibration curve prepared from the DMSO stock solution is required for accurate quantification.
Q4: My compound is for an aqueous biological assay, but it's insoluble in buffer. What should I do?
A4: This is a classic challenge. The most effective strategy is to leverage the basicity of the pyridine nitrogen through pH adjustment.[14][15] By lowering the pH of the aqueous buffer, you can protonate the nitrogen atom, forming a pyridinium salt. This salt is an ionic species and will almost always have significantly higher aqueous solubility than the neutral free base.[16]
Experimental Protocol: pH Adjustment for Solubilization
-
Determine Target pH: Consult the pKa table in A2. To ensure at least 99% of your compound is in the protonated, soluble form, you should adjust the pH of your buffer to be at least 2 units below the pKa of your compound.
-
Example: For 3-bromopyridine (pKa ≈ 2.9), you would need a buffer with a pH of ≤ 0.9. For 2-bromopyridine (pKa ≈ 0.71), an even more acidic environment would be required.
-
-
Prepare Acidified Buffer: Prepare your desired biological buffer (e.g., PBS). Slowly add a strong acid (e.g., 1M HCl) dropwise while monitoring with a calibrated pH meter until the target pH is reached.[17]
-
Dissolution: Attempt to dissolve your brominated pyridine compound directly in the pH-adjusted buffer. Gentle warming (e.g., to 37°C) or brief sonication can assist dissolution.
-
Final pH Check (Optional but Recommended): After dissolution, re-check the pH. If the compound itself significantly altered the pH, a final small adjustment may be needed.
-
Important Consideration: Ensure that the final low pH is compatible with your downstream application (e.g., cell viability, enzyme activity). If it is not, a co-solvent approach may be necessary.
Q5: Adjusting pH is not an option for my experiment. How can I use co-solvents effectively?
A5: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[18][19] Common choices in drug development include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[18]
-
Start with a Strong Stock: Dissolve the compound in 100% of a strong, water-miscible organic solvent like DMSO or N,N-Dimethylformamide (DMF) to create a high-concentration stock.
-
Titrate into Aqueous Buffer: While vortexing your aqueous buffer, add the organic stock solution dropwise or in very small aliquots. This technique, sometimes called a "crash precipitation," helps create very fine particles if precipitation does occur, which may redissolve more easily.
-
Minimize Organic Content: Use the absolute minimum amount of co-solvent necessary to achieve and maintain solubility. High concentrations of organic solvents can be toxic to cells or interfere with assays. A final concentration of <1% DMSO is a common goal, with <0.1% being ideal for sensitive cell-based assays.
-
Beware of "Oiling Out": If the compound is highly lipophilic, adding an aqueous solution too quickly can cause it to separate as an insoluble oil instead of a crystalline solid. If this happens, try adding the aqueous phase more slowly or using a different co-solvent system.
Q6: I've tried everything and my compound still precipitates or "oils out." What are my next steps?
A6: If standard methods fail, you may need to consider more advanced or formulation-based approaches.
-
Heating and Sonication: Gently warming the solvent can increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious, as the compound may precipitate out upon cooling to room temperature. Sonication uses ultrasonic waves to break apart solid aggregates and can significantly aid in dissolving stubborn compounds.
-
Use of Surfactants: For aqueous formulations, a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) can help solubilize very hydrophobic compounds by forming micelles.[18]
-
Amorphous Solid Dispersions: This is a more advanced formulation technique where the crystalline compound is converted into a higher-energy amorphous state, often dispersed within a polymer matrix. Amorphous solids lack a crystal lattice and are generally much more soluble, albeit less stable, than their crystalline counterparts.[20][21] This typically requires specialized equipment like a spray-dryer or hot-melt extruder.
-
Re-evaluate Purity: Impurities can sometimes significantly depress solubility or inhibit crystallization, leading to oils.[2] Consider re-purifying your material by chromatography or recrystallization from a suitable organic solvent system.
References
-
Jadhav, S. B., et al. (2023). "Solubility enhancement techniques: A comprehensive review." World Journal of Biology and Pharmacy, 4(1), 1-13. [Link]
-
Shukla, S., & Sharma, P. K. (2020). "A Review on Solubility Enhancement Techniques." International Journal of Pharmacy & Pharmaceutical Research, 19(1), 312-328. [Link]
-
Narmada, I. (2023). "Contemporary Review on Solubility Enhancement Techniques." Journal of Drug Delivery and Therapeutics, 13(2), 160-170. [Link]
-
Gala, U. (2015). "Solubility Concerns: API and Excipient Solutions." American Pharmaceutical Review. [Link]
-
Patel, J. (2020). "A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUE." ResearchGate. [Link]
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AxisPharm. (n.d.). "Kinetic Solubility Assays Protocol." AxisPharm. [Link]
-
Wikipedia. (2024). "Pyridine." Wikipedia. [Link]
-
Brotzel, F. (2011). "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." Chimia International Journal for Chemistry, 65(7), 546-550. [Link]
-
BioDuro. (n.d.). "ADME Solubility Assay." BioDuro-Sundia. [Link]
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Chemistry Steps. (2024). "Inductive and Resonance (Mesomeric) Effects." Chemistry Steps. [Link]
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Chemistry Stack Exchange. (2016). "Basicity of substituted pyridines." Stack Exchange. [Link]
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González-Bacerio, J., et al. (2024). "Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases." MDPI. [Link]
-
University of Liverpool. (n.d.). "Heterocyclic Chemistry." University of Liverpool. [Link]
-
LookChem. (n.d.). "Cas 109-04-6,2-Bromopyridine." LookChem. [Link]
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Scribd. (n.d.). "Effect of Substituents On Basicity of Pyridine." Scribd. [Link]
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Digital Fire. (n.d.). "pH Adjustment and Neutralization, the basics." Digital Fire. [Link]
-
Enamine. (2022). "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1." ResearchGate. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). "PYRIDINE AND PYRIDINE DERIVATIVES." Scribd. [Link]
-
Wikipedia. (2024). "2-Bromopyridine." Wikipedia. [Link]
-
Abeysekera, A. M., et al. (2021). "The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides." MDPI. [Link]
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Max Planck Institute. (n.d.). "Accurate Lattice Energies of Organic Molecular Crystals from Periodic Turbomole Calculations." MPG.PuRe. [Link]
-
Chemistry LibreTexts. (2023). "Lattice Energies of Crystals." Chemistry LibreTexts. [Link]
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Abeysekera, A. M., et al. (2021). "The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides." Semantic Scholar. [Link]
-
ResearchGate. (2023). "Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes." ResearchGate. [Link]
-
Reddit. (2022). "Help with 4-Bromopyridine HCl." Reddit. [Link]
-
WebElements. (n.d.). "Bromine: properties of compounds." WebElements. [Link]
-
Purdue University. (n.d.). "Lattice Energy." Purdue University Department of Chemistry. [Link]
-
PubChem. (n.d.). "2-Bromopyridine." National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). "Solubility and pH." Chemistry LibreTexts. [Link]
-
Organic Syntheses. (1946). "2-BROMOPYRIDINE." Organic Syntheses. [Link]
-
Sema. (n.d.). "Ionic Equilibrium Solubility And Ph Calculations." Sema. [Link]
-
YSI. (n.d.). "The pH Handbook." YSI, a Xylem brand. [Link]
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Technical Support Center: A Researcher's Guide to Handling Bromopyridines
Navigating the Challenges of Bromopyridine Instability, Self-Oligomerization, and Reaction Side-Products
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize bromopyridines in their synthetic workflows. While indispensable building blocks, bromopyridines—particularly in their freebase form—present unique stability challenges that can lead to self-oligomerization, decomposition, and a variety of reaction side-products. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and solve these issues, ensuring the integrity and success of your experiments.
Section 1: Understanding the Core Problem: Bromopyridine Instability (FAQs)
This section addresses the fundamental nature of bromopyridine instability and the common signs of degradation.
Q1: What is bromopyridine "self-oligomerization," and what are the chemical mechanisms behind it?
A1: The term "self-oligomerization" in this context does not typically refer to a classic, runaway free-radical polymerization.[1][2] Instead, it describes the formation of undesired dimers, trimers, and other high-molecular-weight adducts through several potential pathways. This process degrades the starting material, complicates purification, and reduces reaction yields.
Key potential mechanisms include:
-
Nucleophilic Aromatic Substitution (SNAE): The nitrogen of one bromopyridine freebase molecule can act as a nucleophile, attacking the carbon-bromine bond of another molecule. This is particularly relevant for 2- and 4-bromopyridines where the nitrogen can effectively delocalize the negative charge in the Meisenheimer intermediate.
-
Base-Catalyzed Pyridyne Formation: In the presence of a strong base, 3-bromopyridine can be deprotonated to form a highly reactive 3,4-pyridyne intermediate.[3][4] This intermediate can then be trapped by another molecule of bromopyridine or other nucleophiles present in the reaction, leading to a mixture of isomers and oligomeric products.[3]
-
Hydrolysis and Subsequent Coupling: Traces of moisture can lead to the hydrolysis of bromopyridines (especially 2-bromopyridine) to their corresponding pyridones. These pyridones can then act as nucleophiles in subsequent coupling reactions with remaining bromopyridine, leading to N-pyridyl-pyridone byproducts.[5][6]
Caption: Key pathways leading to bromopyridine degradation.
Q2: Why is the bromopyridine freebase form so much more problematic than its salt form?
A2: The reactivity lies in the lone pair of electrons on the pyridine nitrogen. In the freebase form, this nitrogen is both nucleophilic and basic, allowing it to initiate or participate in the degradation pathways described above. The freebase is also sensitive to heat, light, and moisture, which can accelerate decomposition.[1][2][7]
In the hydrochloride (HCl) salt form, the nitrogen is protonated. This has two critical stabilizing effects:
-
Protection: The proton effectively "protects" the lone pair, rendering the nitrogen non-nucleophilic and non-basic, thus preventing it from participating in oligomerization.
-
Stability: The salt form is generally a more stable, crystalline solid with a longer shelf-life. This is why bromopyridines are most often supplied and stored as their HCl salts.[8]
Q3: My bottle of bromopyridine has turned brown and looks sticky. Is it still usable?
A3: It is highly likely that the reagent has degraded. While you might be able to purify a small amount, using a compromised starting material is a primary cause of failed reactions and complex purification challenges.
Table 1: Indicators of Bromopyridine Degradation
| Indicator | Observation | Recommended Action |
|---|---|---|
| Visual | Color change (e.g., clear to yellow/brown), solidification, sticky or oily appearance. | Discard and purchase a fresh bottle. The cost of a new reagent is often less than the time and resources lost on a failed reaction.[8] |
| TLC Analysis | Multiple spots, streaking, or significant baseline material when spotting a solution of the starting material. | Attempt purification only if a fresh reagent is unavailable. Neutralized silica gel is recommended.[9] |
| NMR/LCMS | Broad peaks in the NMR spectrum, or multiple masses corresponding to oligomers in the LCMS. | Reagent is not suitable for use. |
Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions
Cross-coupling reactions are the primary application for bromopyridines, and they are also where these stability issues most often manifest.
Q4: My Suzuki/Sonogashira/Buchwald-Hartwig reaction using a bromopyridine HCl salt is not working. The starting material is just sitting there. What's the issue?
A4: This is a very common problem that almost always relates to the generation of the active freebase in situ. The HCl salt itself is often poorly soluble in common organic solvents like THF or Dioxane and will not participate in the catalytic cycle.[8]
Troubleshooting Steps:
-
Check Your Base: You must use a sufficient amount of base to both neutralize the HCl salt and serve its primary role in the catalytic cycle (e.g., activating the boronic acid in a Suzuki reaction). A common mistake is using only the catalytic amount of base.
-
Rule of Thumb: Use at least 1.0 equivalent of base to neutralize the salt, plus the required equivalents for the reaction itself (typically 1.5 to 3.0 eq).
-
-
Base Strength and Solubility: A weak, insoluble base like K₂CO₃ may not be effective at neutralizing the salt in certain solvents. Consider using a stronger or more soluble base.
Table 2: Comparison of Bases for Cross-Coupling with Bromopyridine HCl Salts
| Base | Type | Common Use Cases & Considerations |
|---|---|---|
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | Standard for Suzuki reactions.[10] Cs₂CO₃ is more soluble and often more effective but also more expensive. May require aqueous co-solvents. |
| K₃PO₄ | Inorganic Phosphate | A good, moderately strong base often used in Suzuki and Sonogashira couplings.[11][12] |
| NaOt-Bu / KOt-Bu | Strong Organic Base | The standard for Buchwald-Hartwig aminations.[13] Very effective but can promote side-reactions like pyridyne formation if not used carefully.[3][14] |
| Et₃N / DIPEA | Organic Amine | Primarily used in Sonogashira reactions.[12][15] Generally sufficient to neutralize the HCl salt and facilitate the coupling. |
Q5: My main side-product is debrominated pyridine. How can I prevent this hydrodehalogenation?
A5: Debromination, or hydrodehalogenation, is a well-known side reaction in palladium-catalyzed couplings.[12] It occurs when an intermediate in the catalytic cycle undergoes β-hydride elimination (if an appropriate hydrogen is available) or reacts with a hydrogen source instead of the desired reductive elimination to form the product.[16]
Strategies to Minimize Debromination:
-
Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination (the product-forming step), allowing it to outcompete the debromination pathway.[12] Ligands like XPhos, SPhos, and RuPhos are designed for this purpose.[14]
-
Lower the Temperature: Side reactions often have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired product.[14]
-
Control the Base: Very strong bases can sometimes exacerbate side reactions. If using NaOt-Bu, ensure it is added to a well-stirred mixture and consider if a milder base like K₃PO₄ could work.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst ensures the rapid formation of the active Pd(0) species, which can lead to cleaner and more efficient reactions.
Caption: Competing pathways in a Pd catalytic cycle.
Section 3: Proactive Protocols and Best Practices
The best way to solve these problems is to prevent them from happening in the first place.
Strategy 1: Storage, Handling, and In-situ Generation
-
Storage: Always store bromopyridines, especially freebases, in a cool, dark place under an inert atmosphere (nitrogen or argon).[2][17] For long-term storage, a freezer is recommended.[18]
-
Handling: Never weigh or handle bromopyridine freebase in the open air for extended periods. Use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) for reactions.
-
Best Practice - Avoid Isolation: Do not isolate the bromopyridine freebase unless absolutely necessary. The most robust and reproducible method is to start with the stable HCl salt and generate the freebase in situ as part of your reaction setup.[8]
Strategy 2: The Importance of a Clean Reaction Environment
-
Moisture: Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous. Moisture can cause hydrolysis and other side reactions.[2][7]
-
Oxygen: Degas your reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) before adding the palladium catalyst. Oxygen can deactivate the catalyst and promote side reactions like the homocoupling of alkynes in Sonogashira reactions.[19][20]
Protocol 3.1: General Procedure for a Robust Sonogashira Coupling with 3-Bromopyridine HCl
This protocol demonstrates the principle of in-situ freebase generation and proper inert atmosphere technique.
-
Reagents and Materials:
-
3-Bromopyridine HCl (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 mmol, 1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or other suitable Pd catalyst/ligand system
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or THF, 5 mL)
-
Anhydrous triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon line
-
-
Procedure:
-
To the oven-dried Schlenk flask, add 3-Bromopyridine HCl, Pd(PPh₃)₄, and CuI.
-
Seal the flask, then evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure an inert environment.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the triethylamine via syringe. Note: This neutralizes the HCl and provides the necessary base for the reaction.
-
Finally, add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LCMS until completion.
-
Upon completion, cool the reaction to room temperature, quench with water or saturated ammonium chloride, and proceed with standard aqueous workup and extraction.
-
Protocol 3.2: Preparation of Neutralized Silica Gel for Chromatography
Acidic silica gel can cause degradation of sensitive compounds during purification.[9] Using neutralized silica is a simple way to improve recovery.
-
Procedure:
-
Prepare a slurry of silica gel in your desired column eluent (e.g., hexanes/ethyl acetate).
-
Add 1-2% triethylamine (by volume) to the slurry.
-
Stir gently for 15-20 minutes.
-
Pack the column as usual with the neutralized silica slurry.
-
Before loading your sample, flush the packed column with 2-3 column volumes of the eluent (without the added triethylamine) to remove the excess base.
-
Your column is now ready for use.
-
References
- Sarex. (2025). Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial.
- Jubilant Ingrevia Limited. (N.D.).
- Jubilant Ingrevia Limited. (N.D.).
-
Iqbal, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]
-
Wikipedia. (N.D.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
-
Puleo, T. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available at: [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Chempanda. (N.D.).
- Sonogashira, K. (N.D.). The Sonogashira Coupling.
- ResearchGate. (N.D.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
- Reddit r/Chempros. (2024). Help with 4-Bromopyridine HCl.
- Shields, J. D., et al. (2015).
- BenchChem. (2025).
- ResearchGate. (N.D.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Santa Cruz Biotechnology. (N.D.).
-
Wikipedia. (N.D.). 2-Bromopyridine. Retrieved from [Link]
- Gurbisz, M., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- ResearchGate. (2025).
- Barluenga, J., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group. PubMed.
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
-
Barluenga, J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. Available at: [Link]
- Chemistry LibreTexts. (2023).
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
- ResearchGate. (N.D.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
-
Gurbisz, M., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]
-
Wikipedia. (N.D.). Suzuki reaction. Retrieved from [Link]
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Gianvito, L., et al. (2023).
-
PubChem. (N.D.). 2-Bromopyridine. Retrieved from [Link]
- ResearchGate. (2021).
- ResearchGate. (N.D.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial [sarex.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. fishersci.com [fishersci.com]
- 18. chempanda.com [chempanda.com]
- 19. gold-chemistry.org [gold-chemistry.org]
- 20. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification of 4-Bromo-3-pyridinemethanol Hydrochloride
Welcome to the technical support guide for 4-Bromo-3-pyridinemethanol hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered by researchers, scientists, and professionals in drug development. Our aim is to equip you with the scientific rationale and practical steps necessary to achieve high purity for this important chemical intermediate.
Introduction to Purification Challenges
4-Bromo-3-pyridinemethanol hydrochloride, as a salt of a substituted pyridine, presents a unique set of purification challenges. Its polarity, potential for thermal and pH instability, and the presence of closely related impurities from its synthesis necessitate a well-designed purification strategy. This guide will walk you through common issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the purification of 4-Bromo-3-pyridinemethanol hydrochloride in a question-and-answer format.
Q1: My 4-Bromo-3-pyridinemethanol hydrochloride won't dissolve in common organic solvents for recrystallization. What should I do?
This is a common issue as the hydrochloride salt is highly polar and often insoluble in many organic solvents.[1]
-
Initial Approach: Alcoholic Solvents: Start by testing solubility in polar protic solvents like ethanol or methanol. A related compound, 4-(bromomethyl)pyridine hydrochloride, has been successfully recrystallized from ethanol.[2]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent (or mixed-solvent) system is a powerful alternative.[3] Dissolve the compound in a minimum amount of a "good" solvent (e.g., hot ethanol or methanol) and then slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate or diethyl ether) until turbidity (cloudiness) appears. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Aqueous Recrystallization: For highly polar salts, recrystallization from water can yield very pure product.[4] However, be mindful of the compound's stability in aqueous solutions over extended periods, especially at elevated temperatures.
Q2: After purification, my product is discolored (yellow or brown). How can I remove the colored impurities?
Discoloration often indicates the presence of trace impurities or degradation products.
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb many colored impurities.
-
Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use the minimum amount necessary, as excessive charcoal can adsorb your product, leading to lower yields.
-
-
Column Chromatography: If discoloration persists, column chromatography is an effective method for separating colored impurities.
Q3: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?
Poor separation on TLC suggests that the impurities have similar polarities to your product. This is common if isomeric impurities are present from the synthesis.
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. For pyridine derivatives, a common mobile phase is a mixture of ethyl acetate and hexanes.
-
Add a Modifier: Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to your eluent can significantly alter the separation.
-
-
Choose the Right Stationary Phase:
-
For basic compounds like pyridines, alumina can sometimes provide better separation and reduce tailing compared to silica gel.[6]
-
Q4: My compound seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
Silica gel is acidic and can potentially cause degradation of acid-sensitive compounds. Bromopyridines can also be sensitive to their environment.
-
Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a dilute solution of a base like triethylamine in your eluent, then packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[6]
Q5: I have successfully purified the free base of 4-Bromo-3-pyridinemethanol, but it is unstable. What are the best practices for handling and storing it?
The free base of brominated pyridines can be less stable than their hydrochloride salts.[1]
-
Storage: Store the free base under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerator or freezer). 3-bromopyridine is known to be light and air-sensitive.
-
Handling: The free base of similar compounds can be a lachrymator (causes tearing).[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Immediate Use: It is often best to use the freshly prepared free base immediately in the next reaction step.
Detailed Experimental Protocols
Protocol 1: Recrystallization of 4-Bromo-3-pyridinemethanol Hydrochloride
This protocol provides a starting point for recrystallization. Small-scale solvent screening is always recommended to determine the optimal conditions.
1. Solvent Selection (Small-Scale Test): a. Place a small amount (10-20 mg) of the crude compound into several test tubes. b. To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, water) dropwise while gently heating. c. A good solvent will dissolve the compound when hot but show poor solubility when cold. d. If a single solvent is not ideal, try a two-solvent system as described in Q1.
2. Recrystallization Procedure (Example with Ethanol): a. Place the crude 4-Bromo-3-pyridinemethanol hydrochloride in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Swirl the flask for a few minutes. d. Perform a hot gravity filtration to remove any insoluble impurities and charcoal.[5] e. Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals. f. Once crystal formation appears to be complete, cool the flask in an ice-water bath to maximize the yield.[5] g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5] i. Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This method is suitable for removing impurities with different polarities.
1. Stationary and Mobile Phase Selection:
- Stationary Phase: Silica gel is a common choice. If degradation is observed, consider using alumina.[6]
- Mobile Phase (Eluent): A good starting point is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by TLC analysis. A typical starting point could be 20-30% ethyl acetate in hexanes, with the polarity gradually increased.
2. Column Packing: a. Prepare a slurry of the chosen stationary phase in the initial, least polar eluent. b. Pour the slurry into the chromatography column and allow it to settle, ensuring no air bubbles are trapped. c. Add a thin layer of sand on top of the stationary phase.
3. Sample Loading: a. Dissolve the crude compound in a minimal amount of a suitable solvent. b. Wet Loading: Carefully add the dissolved sample to the top of the column. c. Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection: a. Begin eluting the column with the initial mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. c. Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
1. Plate and Mobile Phase:
- Plate: Silica gel 60 F254 plates.
- Mobile Phase: Start with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). Adjust the ratio to achieve an Rf value for the product between 0.2 and 0.4.[6] Adding a small amount of methanol (1-5%) can increase the polarity.
2. Procedure: a. Dissolve a small amount of your sample in a suitable solvent (e.g., methanol or dichloromethane). b. Spot the solution onto the TLC plate. c. Develop the plate in a chamber saturated with the mobile phase. d. Visualize the spots under UV light (254 nm). You can also use staining reagents like potassium permanganate or iodine.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar salts, but slow to dry.[7] |
| Methanol | High | 65 | Good for polar compounds, easy to remove.[3][7] |
| Ethanol | High | 78 | Excellent general-purpose polar solvent.[3] |
| Isopropanol | Medium | 82 | Less polar than ethanol. |
| Ethyl Acetate | Medium | 77 | Often used as an anti-solvent with alcohols.[3][7] |
| Hexanes | Low | 69 | A common anti-solvent.[3] |
Visualizations
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of 4-Bromo-3-pyridinemethanol hydrochloride by recrystallization.
Troubleshooting Logic for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
-
Help with 4-Bromopyridine HCl : r/Chempros. Reddit. Available at: [Link].
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link].
-
Recrystallization. HBCSE. Available at: [Link].
-
4-Bromo-3-methyl-pyridine hydrochloride. Chem-Impex. Available at: [Link].
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link].
-
Crystallization Solvents. (PDF). Available at: [Link].
Sources
- 1. reddit.com [reddit.com]
- 2. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 4-Bromo-3-pyridinemethanol Hydrochloride
Topic: Removing impurities from crude 4-Bromo-3-pyridinemethanol hydrochloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. This guide addresses the purification of 4-Bromo-3-pyridinemethanol hydrochloride (CAS: N/A for specific salt, Free base CAS: 15366-62-8 analogs). It is designed for researchers encountering purity issues post-synthesis (typically via reduction of methyl 4-bromonicotinate).
Senior Application Scientist Note: The combination of a halogen at the C4 position and a hydroxymethyl group at C3 renders this molecule sensitive. The primary challenges are removing unreacted ester/acid starting materials without displacing the labile bromine, and managing the hygroscopic nature of the hydrochloride salt.
Diagnostic Hub: Identifying Your Impurity Profile
Before initiating purification, compare your observations with the table below to identify the likely contaminants.
Symptom & Impurity Correlation Table
| Observation | Likely Impurity | Cause | Detection Method |
| Yellow/Brown Color | Pyridine N-oxides or Polymerized species | Oxidation during workup; light sensitivity. | Visual / TLC (Dragendorff stain) |
| Low Melting Point (<130°C) | Methyl 4-bromonicotinate (Starting Material) | Incomplete reduction. | 1H NMR (Singlet ~3.9 ppm) |
| Sticky/Hygroscopic Solid | Inorganic Boron/Aluminum salts | Incomplete quenching of reducing agent (NaBH4/LiAlH4). | Ash test / ICP-MS |
| Extra Aromatic Signals | Des-bromo analog (3-pyridinemethanol) | Over-reduction (hydrogenolysis of C-Br bond). | 1H NMR (Loss of splitting pattern) |
| Acidic pH in Solution | Excess HCl or 4-Bromonicotinic acid | Poor salt stoichiometry or unreacted acid. | pH paper / LC-MS |
Purification Workflows
Workflow Logic Diagram
The following flowchart illustrates the decision-making process for purification based on the state of your crude material.
Caption: Logic flow for selecting between direct recrystallization and acid-base extraction.
Detailed Protocols
Protocol A: Recrystallization (For Crude Purity >90%)
Best for removing trace color and improving crystal habit.
Reagents:
-
Absolute Ethanol (anhydrous)
-
Diethyl Ether (or MTBE)
-
Activated Charcoal (optional)
Step-by-Step:
-
Dissolution: Place the crude hydrochloride salt in a round-bottom flask. Add the minimum amount of boiling absolute ethanol required to dissolve the solid.
-
Tech Tip: If the solution is dark, add activated charcoal (1-2% w/w) and filter hot through Celite.
-
-
Cloud Point: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in a freezer (-20°C) for 4-12 hours.
-
Isolation: Filter the white needles under argon/nitrogen (to prevent moisture absorption). Wash with cold ether.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
Protocol B: Acid-Base Extraction (For Crude Purity <90%)
Best for removing inorganic salts (boron residues) and unreacted starting materials.
Step-by-Step:
-
Free-Basing: Dissolve the crude salt in water (10 mL/g). Carefully adjust pH to ~9-10 using Saturated Na₂CO₃ or 1M NaOH.
-
Caution: Do not exceed pH 12 or heat, as the bromine is susceptible to hydrolysis [1].
-
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) .
-
Note: The free base (4-bromo-3-pyridinemethanol) is moderately polar; thorough extraction is necessary.
-
-
Washing: Wash combined organics with Brine to remove residual water/salts. Dry over anhydrous Na₂SO₄.[1]
-
Concentration: Evaporate solvent to yield the Free Base oil/solid.
-
Salt Formation: Redissolve the free base in a small volume of Ethanol. Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise at 0°C.
-
Precipitation: The HCl salt should precipitate. If not, follow Protocol A.
Troubleshooting & FAQs
Q1: My product is turning into a sticky oil instead of crystals. Why?
A: This is a classic "oiling out" phenomenon, often caused by:
-
Residual Solvents: Presence of EtOAc or MeOH prevents crystal lattice formation. Fix: Azeotrope with toluene or dry thoroughly under high vacuum.
-
Water Contamination: Pyridine salts are extremely hygroscopic. Fix: Use anhydrous solvents (EtOH/Et2O) and minimize air exposure.
-
Impurity Profile: High levels of the "des-bromo" impurity (3-pyridinemethanol) act as a solvent. Fix: Run a column on the free base (Hexane:EtOAc 1:1) before salt formation [2].
Q2: I see a persistent impurity at ~3.9 ppm in NMR. How do I remove it?
A: This singlet corresponds to the methyl ester of the starting material (Methyl 4-bromonicotinate).
-
Cause: Incomplete reduction.
-
Solution: Recrystallization is rarely effective for this. You must revert to Protocol B (Acid-Base Extraction) . The ester is less water-soluble than the alcohol. During the aqueous workup (Step 1), wash the organic layer with slightly acidic water (pH 4-5) before basifying? No, that risks extracting the product.
-
Better Solution: Hydrolyze the ester impurity. Stir the crude free base in 1M NaOH for 1 hour (room temp). The ester hydrolyzes to the acid (4-bromonicotinic acid), which will remain in the aqueous layer when you extract the product (alcohol) at pH 9-10.
Q3: The product is yellow/brown. Is it degraded?
A: Likely trace oxidation. Pyridines are prone to N-oxide formation or polymerization, which are highly colored even at ppm levels.
-
Fix: Use activated charcoal during the recrystallization (Protocol A). If the color persists, it is likely cosmetic and may not affect downstream chemistry (verify with HPLC).
Q4: Can I use water for recrystallization?
A: Technically yes, but not recommended.
-
Reasoning: While soluble in hot water, the recovery yield is often poor due to high solubility in cold water. Furthermore, removing water from the hygroscopic salt requires prolonged heating, which risks debromination or hydrolysis [3]. Stick to EtOH/Et2O.
References
-
ChemicalBook . Synthesis of 4-Bromo-3-hydroxypyridine (Analogous chemistry for bromine stability). Link
-
Vertex AI Search . Purification of 4-Bromo-3-hydroxypyridine via Flash Chromatography. 2
-
BenchChem . Technical Support: Purification of Bromopyridine Products. 3
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling brominated pyridine derivatives.
Sources
Handling and disposal of 4-Bromo-3-pyridinemethanol hydrochloride waste
The following technical guide serves as a specialized support resource for the handling, containment, and disposal of 4-Bromo-3-pyridinemethanol hydrochloride .
Content Type: Technical Support Center (Tier 3) Topic: Handling and Disposal of Halogenated Pyridinium Salts Target Audience: Medicinal Chemists, EHS Officers, and Lab Managers
Emergency Response & Troubleshooting (Tier 1 Support)
Status: Active Incident Response Context: Immediate actions for spills or exposure.
Q: I just spilled solid 4-Bromo-3-pyridinemethanol hydrochloride on the bench. Can I just sweep it up?
A: Do not dry sweep vigorously. This compound is a hydrochloride salt, meaning it is likely hygroscopic and potentialy corrosive to mucous membranes upon inhalation of dust.
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If outside a fume hood, a N95 or P100 particulate respirator is required due to the H335 (Respiratory Irritation) hazard.
-
Containment: Cover the spill with a damp paper towel (moistened with water) to prevent dust generation.
-
Cleanup: Scoop the damp material into a wide-mouth jar. Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize any acidic residue, then wash with water.
-
Disposal: Label the debris as "Solid Halogenated Hazardous Waste" .
Q: The compound was left out and has turned into a sticky liquid/paste. Is it degraded?
A: Likely, yes. Pyridine hydrochloride salts are often hygroscopic.
-
Diagnosis: The "melting" is deliquescence (absorbing atmospheric water). The resulting liquid is a concentrated acidic solution (pyridinium cation + chloride anion).
-
Risk: This solution is corrosive (pH < 2).
-
Action: Do not attempt to dry and reuse unless you have recrystallization protocols. Treat the entire vial as liquid halogenated waste .
Q: I accidentally mixed this waste with a strong oxidizer (e.g., Nitric Acid, Permanganate). What do I do?
A: EVACUATE IMMEDIATELY and close the fume hood sash.
-
The Chemistry: Pyridine derivatives can react violently with strong oxidizers. Furthermore, the oxidation of bromide-containing compounds can release Bromine gas (
) , which is highly toxic and corrosive (red-brown fumes). -
Response: Alert EHS. Do not approach the container until the reaction has visibly ceased and fumes have cleared via the ventilation system.
Routine Handling & Storage FAQs (Tier 2 Support)
Status: Standard Operating Procedures
Q: Which waste stream does this belong to: "Organic Solvents" or "Halogenated Waste"?
A: Halogenated Waste.
Even though the pyridine ring is organic, the presence of the Bromine atom (
-
Why? Standard non-halogenated waste is often incinerated for fuel recovery. Halogens poison the catalysts used in these incinerators and produce acid gases (HBr, HCl) that corrode the combustion chambers.
Q: Can I store the waste in a metal drum?
A: No.
-
Reasoning: As a hydrochloride salt, any moisture ingress will hydrolyze the salt, creating free hydrochloric acid. This will rapidly corrode carbon steel and aluminum.
-
Protocol: Use HDPE (High-Density Polyethylene) or Glass containers only. Ensure the cap has a chemically resistant liner (PTFE/Teflon).
Q: What is the chemical compatibility profile for this compound?
A:
| Chemical Class | Compatibility | Interaction Risk |
|---|---|---|
| Strong Bases (NaOH, KOH) | Incompatible | Exothermic deprotonation releases free base (4-Bromo-3-pyridinemethanol), potentially altering volatility and solubility.[1] |
| Strong Oxidizers (
Deep Dive: Disposal & Deactivation Protocols (Tier 3 Support)
Status: EHS Compliance & Process Engineering
Protocol A: Preparation for Waste Pickup (Standard)
Use this for bulk disposal of synthesized material or expired reagents.
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) unless the entire container is labeled "Halogenated".
-
Solubilization (Optional): If the solid is difficult to transfer, dissolve it in a minimal amount of Methanol or DMSO.
-
Labeling:
Protocol B: Chemical Deactivation (Small Scale Only)
Use this only if your facility requires bench-top neutralization before disposal. This does NOT remove the halogenated status.
Theory: The goal is to neutralize the acidic hydrochloride salt without cleaving the bromine (which requires high-energy incineration).
-
Dissolve: Dissolve the waste in water (approx. 10% w/v).
-
Neutralize: Slowly add 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) while stirring.-
Observation: The solution will turn cloudy as the "free base" precipitates (organic layer).
-
Caution: This is exothermic. Monitor temperature.
-
-
Extraction: Extract the organic component with Dichloromethane (DCM) or Ethyl Acetate.
-
Disposal:
-
Organic Layer: Dispose of as Halogenated Solvent Waste .
-
Aqueous Layer: Check pH (should be 6-9). If it contains no organics, it may be drain disposable depending on local regulations (check limit for Bromides). When in doubt, dispose of aqueous layer as chemical waste.
-
Visual Troubleshooting & Workflows
Figure 1: Spill Response Decision Matrix
Caption: Logical decision tree for determining the safe cleanup method for 4-Bromo-3-pyridinemethanol HCl spills.
Figure 2: Waste Segregation Workflow
Caption: Correct segregation path to prevent cross-contamination and reactor poisoning.
Technical Data Summary
| Property | Value | Relevance to Disposal |
| Molecular Formula | Contains Br and Cl ; mandates halogenated stream.[1] | |
| Acidity | Acidic (HCl salt) | Corrosive to metal drums; requires acid-resistant containers. |
| Water Solubility | High | Spills can be cleaned with water; hygroscopic storage risk. |
| GHS Codes | H302, H315, H319, H335 | Requires N95/P100 mask for solids; eye protection critical. |
| Incompatibility | Oxidizers, Strong Bases | Risk of exothermic reaction or toxic gas release ( |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18958774, 4-Bromo-3-methylpyridine hydrochloride. (Used as proxy for physical properties of brominated pyridine salts). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
Validation & Comparative
Optimization of Mass Spectrometry Workflows for 4-Bromo-3-pyridinemethanol Hydrochloride: A Comparative Technical Guide
Executive Summary & Core Directive
4-Bromo-3-pyridinemethanol hydrochloride is a critical intermediate in medicinal chemistry, widely employed in Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic scaffolds. Its dual functionality (halogenated pyridine and hydroxymethyl group) presents unique challenges in analytical validation.
This guide moves beyond standard datasheets to provide a comparative analysis of ionization techniques . Unlike simple organic solvents, this hydrochloride salt requires specific mass spectrometry (MS) workflows to avoid signal suppression and ensure accurate isotopic profiling. We compare Electrospray Ionization (ESI) against Electron Impact (EI) to determine the optimal protocol for purity assessment and structural confirmation.
Comparative Analysis: Ionization Architectures
The choice of ionization method fundamentally alters the observed spectra for salt-form pyridine derivatives. The following comparison evaluates the two industry-standard approaches for this specific analyte.
Table 1: Performance Matrix (ESI vs. EI)
| Feature | Method A: LC-MS (ESI+) | Method B: GC-MS (EI) |
| Analyte State | Liquid Phase (Salt compatible) | Gas Phase (Requires free-basing) |
| Primary Signal | ||
| Fragmentation | Low (Soft Ionization) | High (Hard Ionization - 70 eV) |
| Sample Prep | Dissolve in MeOH/H2O | Critical: Must neutralize HCl salt |
| Isotopic Fidelity | High (Clear 1:1 Br doublet) | Moderate (Often obscured by fragments) |
| Sensitivity | Superior (ng/mL range) | Moderate ( |
| Recommendation | Primary Method for Purity/ID | Secondary Method for Structural Elucidation |
Expert Insight: The Salt Factor
-
Why ESI Wins: 4-Bromo-3-pyridinemethanol exists as an HCl salt. In ESI, the salt dissociates naturally in the mobile phase. The pyridine nitrogen is highly basic, readily accepting a proton to form the stable
ion. -
The EI Pitfall: Direct injection of the HCl salt into a hot GC injector port often leads to thermal degradation or "salting out" in the liner. For EI, you must perform a liquid-liquid extraction (e.g., DCM/NaOH) to isolate the free base before injection.
Theoretical & Observed Mass Spectral Data
To validate the identity of the compound, researchers must look for the specific bromine isotopic signature. Bromine exists as
Molecular Formula (Free Base):
Table 2: Key Diagnostic Ions (ESI+ Mode)
| Ion Identity | m/z ( | m/z ( | Intensity Ratio | Mechanism |
| 188.0 | 190.0 | 1:1 | Protonation of Pyridine N | |
| 170.0 | 172.0 | 1:1 | Loss of Hydroxyl group | |
| 108.1 | 108.1 | N/A | Loss of Bromine radical/HBr |
Visualizing the Fragmentation Pathway
Understanding the fragmentation logic is essential for distinguishing this molecule from its isomers (e.g., 2-bromo or 5-bromo analogs). The following diagram illustrates the primary dissociation pathways observed in MS/MS (Tandem MS) experiments.
Figure 1: ESI+ Fragmentation pathway. The retention of the 1:1 doublet in Fragment A confirms the bromine is attached to the ring, while Fragment B confirms the core pyridine structure.
Validated Experimental Protocol (ESI-LC/MS)
This protocol is designed for Agilent 6400 Series or Thermo Q-Exactive , but is transferable to most triple-quad or Q-TOF systems.
Phase 1: Sample Preparation
-
Stock Solution: Weigh 10 mg of 4-Bromo-3-pyridinemethanol HCl. Dissolve in 10 mL of Methanol (LC-MS grade) to create a 1 mg/mL free-base equivalent stock.
-
Note: The HCl salt dissolves readily in MeOH.
-
-
Working Standard: Dilute stock 1:100 with 0.1% Formic Acid in Water . Final concentration: 10
g/mL.-
Causality: Diluting in aqueous acid matches the initial mobile phase conditions, preventing peak distortion (solvent effects) upon injection.
-
Phase 2: LC Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-5 min: 5%
95% B. -
5-7 min: 95% B (Wash).
-
-
Flow Rate: 0.4 mL/min.
Phase 3: MS Source Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Sheath Gas Flow: 11 L/min.
-
Scan Range: m/z 100 – 300 (SIM mode recommended for quantification: target m/z 188 and 190).
Decision Matrix for Workflow Selection
Use this logic flow to determine the appropriate analytical route for your specific development stage.
Figure 2: Analytical decision matrix. LC-MS is preferred for routine analysis; GC-MS requires extraction.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18958774, 4-Bromo-3-methylpyridine hydrochloride. Retrieved from [Link]
- Context: Provides foundational chemical property data and safety inform
- Context: Source for commercial purity standards and handling of pyridine hydrochloride salts.
-
Chemistry Steps. Isotopes in Mass Spectrometry: The M+2 Peak. Retrieved from [Link]
- Context: Authoritative explanation of the 1:1 Bromine isotopic signature (79Br/81Br)
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Retrieved from [Link]
- Context: Comparative data on ionization efficiency for polar/salt compounds vs. non-polar organics.
Sources
Comparing reactivity of 4-bromo vs 4-chloro pyridinemethanol hydrochloride
This guide provides a technical comparison between 4-bromo-2-pyridinemethanol hydrochloride and 4-chloro-2-pyridinemethanol hydrochloride . It is designed for medicinal chemists and process engineers selecting the optimal building block for drug discovery campaigns.
Executive Summary: The Decision Matrix
For most discovery-stage applications, 4-bromo-2-pyridinemethanol is the superior choice due to its facile oxidative addition in palladium-catalyzed couplings and reliable metal-halogen exchange. The 4-chloro analog is a cost-effective alternative best reserved for scale-up processes or Nucleophilic Aromatic Substitution (
| Feature | 4-Bromo-2-pyridinemethanol HCl | 4-Chloro-2-pyridinemethanol HCl |
| CAS Number | 131747-45-0 | 63071-10-3 |
| Pd-Coupling (Suzuki/Buchwald) | Excellent (Standard conditions) | Moderate (Requires specialized ligands) |
| Lithiation (Li-Hal Exchange) | High (Fast, cryogenic) | Low (Sluggish, requires radical anions) |
| S_NAr Reactivity | Moderate | Good (Activated by electronegativity) |
| Stability (Free Base) | Low (Polymerizes, Lachrymator) | Moderate |
| Cost | High | Low |
Chemical Profile & Fundamental Properties
The reactivity difference is governed fundamentally by the Carbon-Halogen bond dissociation energy (BDE) and the inductive effects on the pyridine ring.
-
Bond Strength: The C-Cl bond (~95 kcal/mol) is significantly stronger than the C-Br bond (~68 kcal/mol). This makes the C-Cl bond inert to standard Pd(0) oxidative addition unless electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures are employed.
-
Electronic Environment: The 2-hydroxymethyl group acts as a weak electron-withdrawing group (inductive), slightly activating the 4-position for nucleophilic attack. However, its acidic proton (
) is the primary kinetic trap in any organometallic protocol.
Visualizing the Reactivity Hierarchy
Figure 1: Decision pathways based on reaction type. Blue arrows indicate the optimal substrate choice.
Deep Dive: Reactivity Comparison
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
-
4-Bromo: The "Workhorse."
-
Mechanism: Rapid oxidative addition to Pd(0).
-
Conditions: Standard Pd(PPh
) or Pd(dppf)Cl with Na CO in Dioxane/Water. -
Advantage: Works at lower temperatures (60-80°C), minimizing polymerization of the pyridine ring.
-
-
4-Chloro: The "Challenger."
-
Mechanism: Rate-limiting oxidative addition.[1][2] The strong C-Cl bond requires a catalyst system that pushes electron density onto the metal center.
-
Conditions: Requires Pd
(dba) with bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC precatalysts (e.g., PEPPSI-iPr). Temperatures often >100°C.[3][4] -
Risk: High thermal conditions can degrade the hydroxymethyl group or lead to protodehalogenation side products.
-
B. Metal-Halogen Exchange (Lithiation)
-
4-Bromo: Highly Efficient.[5]
-
Treatment with n-BuLi (2.2 equivalents) at -78°C effects rapid Li-Br exchange.
-
Note: The first equivalent deprotonates the hydroxyl group; the second performs the exchange.
-
-
4-Chloro: Problematic.
-
n-BuLi typically fails to effect Li-Cl exchange, often leading to ortho-lithiation (directed by the pyridine nitrogen or alkoxide) or nucleophilic attack on the ring.
-
Solution: Requires radical-anion conditions (Lithium Naphthalenide) to force the exchange, which is harsh and difficult to scale.
-
C. Nucleophilic Aromatic Substitution ( )
-
4-Chloro: Often Superior.
-
In
reactions (e.g., displacement by amines or thiols), the rate-determining step is often the attack of the nucleophile. The higher electronegativity of Chlorine (3.16) vs Bromine (2.[3][6][7]96) stabilizes the Meisenheimer intermediate more effectively. -
Cost Benefit: Since
does not require expensive noble metals, the cheaper Chloro-analog is the clear winner here.
-
Experimental Protocols
Protocol A: Free-Basing the Hydrochloride Salt
Both compounds are supplied as HCl salts to prevent self-polymerization. You must neutralize them before use in organometallic reactions.
-
Dissolution: Dissolve 10 mmol of the HCl salt in minimal water (10 mL).
-
Neutralization: Carefully add sat. NaHCO
until pH ~8-9. -
Extraction: Extract immediately with EtOAc (3 x 20 mL). Do not use DCM if avoiding chlorinated solvents, but DCM is often better for solubility.
-
Drying: Dry over Na
SO , filter, and concentrate in vacuo at <40°C. -
Usage: Use the free base immediately. Warning: 4-Bromopyridine derivatives are lachrymators and unstable upon storage.
Protocol B: Suzuki Coupling of 4-Bromo-2-pyridinemethanol
Target: Biaryl formation.
-
Setup: In a sealed tube, combine 4-bromo-2-pyridinemethanol (1.0 eq), Arylboronic acid (1.2 eq), and K
CO (3.0 eq). -
Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration). Degas with N
for 10 min. -
Catalyst: Add Pd(dppf)Cl
(5 mol%). -
Reaction: Heat to 80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine. The product is in the organic layer.[2]
-
Note: The hydroxymethyl group is polar; ensure your product doesn't stay in the aqueous phase.
-
Protocol C: Lithiation of 4-Bromo-2-pyridinemethanol
Target: Electrophile trapping (e.g., with Benzaldehyde).
-
Protection (In-situ): Dissolve substrate (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[3][6][7]
-
Deprotonation & Exchange: Add n-BuLi (2.2 eq) dropwise.
-
Incubation: Stir at -78°C for 30 mins. The solution usually turns deep yellow/orange.
-
Trapping: Add electrophile (e.g., Benzaldehyde, 1.5 eq).
-
Quench: Warm to RT and quench with sat. NH
Cl.
Safety & Handling
-
Lachrymator Hazard: The free base of 4-bromopyridine derivatives is a potent lachrymator (tear gas agent). Always handle the free base in a fume hood. The HCl salt is non-volatile and safer.
-
Instability: 4-halopyridines are prone to intermolecular
polymerization (N attacking C-X). Keep salts dry and cool. Do not store the free base.
References
-
Suzuki Coupling Comparison: BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Link
-
Lithium-Halogen Exchange: Kondo, Y., et al. Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 1994.[6] Link
- General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.
-
Safety Data: Echemi. 4-Bromo-2-pyridinemethanol MSDS. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Technical Comparison: 4-Bromo-3-pyridinemethanol HCl vs. 3-Bromo-4-pyridinemethanol HCl
[1]
Executive Summary
While these two isomers appear structurally similar, their reactivity profiles diverge significantly due to the electronic disparity between the C3 and C4 positions of the pyridine ring.
-
4-Bromo-3-pyridinemethanol is the superior choice for accessing furo[3,2-c]pyridines and is generally more stable toward nucleophilic attack at the halogenated carbon.[1]
-
3-Bromo-4-pyridinemethanol is the preferred precursor for furo[2,3-c]pyridines and 3,4-pyridyne chemistry, though it requires careful handling to prevent unwanted elimination reactions.[1]
Structural & Physical Characterization
The hydrochloride salts are the preferred handling form, offering improved stability over the hygroscopic free bases.
| Feature | 4-Bromo-3-pyridinemethanol HCl | 3-Bromo-4-pyridinemethanol HCl |
| Structure | Br at C4, CH₂OH at C3 | Br at C3, CH₂OH at C4 |
| CAS (HCl Salt) | 1546624-18-3 | Typically generated in situ (Free base: 146679-66-5) |
| Molecular Weight | 224.48 g/mol | 224.48 g/mol |
| Electronic Environment | C4-Br is highly electron-deficient (para to N).[1] | C3-Br is less electron-deficient (meta to N). |
| pKa (Conj. Acid) | ~3.5 (Predicted) | ~3.8 (Predicted) |
| Primary Utility | Precursor to Furo[3,2-c]pyridine | Precursor to Furo[2,3-c]pyridine |
Reactivity Profile & Synthetic Utility
A. Cross-Coupling Kinetics (Suzuki-Miyaura)
The position of the bromine atom dictates the rate of oxidative addition, the turnover-limiting step in most Pd-catalyzed couplings.
-
4-Bromo Isomer: The C4 position is electron-poor due to the resonance withdrawal of the pyridine nitrogen. This facilitates faster oxidative addition of Pd(0), making this isomer highly reactive even with mild catalysts (e.g., Pd(PPh₃)₄).
-
3-Bromo Isomer: The C3 position acts more like a deactivated benzene ring.[1] Coupling often requires electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to achieve full conversion.
B. Lithiation and "Halogen Dance"
This is the most critical differentiator. Pyridyl lithium species are prone to isomerization (halogen dance) to the most thermodynamically stable position (typically C3 or C6).
-
4-Bromo-3-pyridinemethanol: Treatment with n-BuLi (after hydroxyl protection) often leads to C3-lithiation via halogen dance if not strictly temperature-controlled (< -78 °C).[1]
-
3-Bromo-4-pyridinemethanol: This isomer is a classic precursor for 3,4-pyridynes .[1] Treatment with mild bases or organolithiums can induce elimination of HBr (formal) to generate the highly reactive pyridyne intermediate, which can then trap nucleophiles.
Strategic Application: Synthesis of Furopyridines
The choice of isomer determines which fused ring system you can build. This relationship is strictly regiochemical.
Figure 1: Divergent synthesis of furopyridine scaffolds based on the starting bromopyridinemethanol isomer.[1]
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General)
Applicable to both isomers, but optimized for the 3-bromo variant which is less reactive.[1]
Reagents:
-
Substrate: 1.0 equiv (HCl salt)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 90 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Manganese Dioxide Oxidation to Aldehyde
Crucial for converting the alcohol handle into a reactive electrophile (aldehyde) for reductive aminations.
Reagents:
-
Substrate: 1.0 equiv (Free base generated in situ)
-
Oxidant: Activated MnO₂ (10.0 equiv)
-
Solvent: DCM or Chloroform[1]
Procedure:
-
Preparation: If starting with HCl salt, add 1.0 equiv of Et₃N to the solvent to neutralize.
-
Addition: Add the substrate dissolved in DCM to a suspension of activated MnO₂.
-
Stirring: Stir vigorously at room temperature (25 °C) for 16 hours.
-
Critical Control Point: Do not heat reflux with the 4-bromo isomer if possible, as it can degrade. The 3-bromo isomer is more thermally stable.[1]
-
-
Filtration: Filter through a Celite pad to remove Mn residues.
-
Yield: Expect 85–95% conversion to the corresponding nicotinaldehyde/isonicotinaldehyde derivative.
Decision Matrix: Which to Choose?
| If your goal is... | Choose This Isomer | Reason |
| Synthesizing Furo[3,2-c]pyridines | 4-Bromo-3-pyridinemethanol | The oxygen is at C3, carbon at C4; cyclization closes the [3,2-c] ring.[1] |
| Synthesizing Furo[2,3-c]pyridines | 3-Bromo-4-pyridinemethanol | The oxygen is at C4, carbon at C3; cyclization closes the [2,3-c] ring.[1] |
| Rapid Library Generation (Suzuki) | 4-Bromo-3-pyridinemethanol | Faster reaction kinetics due to electron-deficient C4 position.[1] |
| Avoiding "Halogen Dance" | 3-Bromo-4-pyridinemethanol | More thermodynamically stable lithiated species (though pyridyne formation is a risk).[1] |
| Commercial Availability (HCl) | 4-Bromo-3-pyridinemethanol | The HCl salt (CAS 1546624-18-3) is more commonly cataloged.[1][2][4][5] |
References
-
ChemicalBook. (2025).[6] 4-Bromo-3-pyridinemethanol hydrochloride Product Properties and CAS 1546624-18-3.[2][4][5][7] Retrieved from
-
BenchChem. (2025).[8][9] Application Notes: Suzuki Coupling Protocol for the Synthesis of Pyridyl-Anilines. Retrieved from
-
National Institutes of Health (NIH). (2025). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central. Retrieved from
-
Sigma-Aldrich. (2025).[1][10] 3-Bromopyridine-4-methanol Product Information. Retrieved from [1]
-
Frontiers in Chemistry. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines. Retrieved from
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. 3-Bromopyridine-4-methanol | 146679-66-5 [chemicalbook.com]
Spectroscopic Data & Comparison Guide: 4-Bromo-3-pyridinemethanol Hydrochloride
Part 1: Executive Summary & Strategic Context
4-Bromo-3-pyridinemethanol hydrochloride (CAS: 1546624-18-3 [HCl salt]; 197007-87-7 [Free base]) is a high-value heterocyclic building block, primarily utilized as a precursor for Suzuki-Miyaura cross-coupling reactions to generate functionalized biaryl systems. Its structural integrity is critical in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators where the precise position of the hydroxymethyl group dictates binding affinity.
The Core Challenge: The primary analytical challenge is distinguishing this compound from its regioisomer, 3-Bromo-4-pyridinemethanol (CAS: 146679-66-5). Both isomers exhibit nearly identical 1D
This guide provides a definitive spectroscopic comparison and a self-validating differentiation protocol.
Part 2: Spectroscopic Performance & Comparison
Diagnostic H NMR Comparison (Target vs. Isomer)
The following table contrasts the spectroscopic signatures of the target compound against its most common structural isomer. Note that while chemical shifts (
Table 1: Comparative
| Feature | Target: 4-Bromo-3-pyridinemethanol | Isomer: 3-Bromo-4-pyridinemethanol | Diagnostic Note |
| H-2 (Singlet) | Critical: H-2 in the target is flanked by N and the hydroxymethyl group. In the isomer, it is flanked by N and Br. | ||
| H-6 (Doublet) | H-6 is | ||
| H-5 (Doublet) | H-5 in the target is ortho to Br. In the isomer, it is ortho to the hydroxymethyl group. | ||
| Coupling ( | Coupling constants are often too similar to be definitive diagnostic tools. | ||
| -CH | Shift varies with concentration and solvent; not reliable for identification. |
Technical Insight: The hydrochloride salt form (CAS 1546624-18-3) will exhibit downfield shifts (approx. +0.5 to +1.0 ppm) for the pyridine ring protons (H-2, H-5, H-6) compared to the free base values listed above, due to the protonation of the pyridine nitrogen. The splitting pattern remains the primary identifier.
The "Blind Spot" in 1D NMR
Relying solely on 1D
-
1 x Singlet (
) -
1 x Doublet (
) -
1 x Doublet (
) -
1 x Methylene singlet (
)
Solution: The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the only self-validating method to confirm regio-chemistry without X-ray crystallography.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Definitive Regio-Assignment Workflow (NOESY)
Objective: Unambiguously assign the structure of 4-Bromo-3-pyridinemethanol by correlating the methylene protons with the aromatic ring protons.
-
Sample Prep: Dissolve 10 mg of the hydrochloride salt in 0.6 mL DMSO-
. Add 1 drop of D O to exchange the OH proton (simplifying the spectrum). -
Acquisition: Run a standard 2D NOESY experiment (mixing time 500 ms).
-
Analysis Logic (The "Validation Gate"):
-
Target (4-Bromo-3-pyridinemethanol): The methylene protons (-CH
OH) at position 3 are spatially close to H-2 and H-4 (which is Br, so no signal). Therefore, you should see a strong NOE correlation between the -CH - signal and the H-2 singlet . You will seeing weak or no correlation to the doublets (H-5/H-6). -
Isomer (3-Bromo-4-pyridinemethanol): The methylene protons at position 4 are spatially close to H-3 (Br, no signal) and H-5 . Therefore, you will see a strong NOE correlation between the -CH
- signal and the H-5 doublet .
-
-
Result: If -CH
- correlates with the singlet, it is the Target. If -CH - correlates with a doublet, it is the Isomer.
Protocol B: Synthesis & Isolation (Reduction Route)
Context: Synthesis from 4-bromonicotinic acid ensures the correct regioisomer is formed, provided the starting material is pure.
-
Activation: Dissolve 4-bromonicotinic acid (1.0 eq) in anhydrous THF under N
. Add Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) at -10°C to form the mixed anhydride. Stir for 30 min. -
Reduction: Filter the salt precipitate rapidly. Add the filtrate dropwise to a suspension of NaBH
(2.5 eq) in water/THF at 0°C. Note: Using NaBH is safer than LiAlH for halogenated pyridines to avoid debromination. -
Workup: Quench with 1M HCl. Neutralize to pH 8 with NaHCO
. Extract with EtOAc.[1][2] -
Salt Formation: Dissolve the crude free base in Et
O. Add 2M HCl in diethyl ether dropwise. The hydrochloride salt precipitates as a white solid. Filter and dry under vacuum.
Part 4: Visualization of Logic & Pathways
The following diagram illustrates the critical decision-making pathway for differentiating the target from its isomer and the synthesis logic.
Caption: Logical workflow for distinguishing 4-Bromo-3-pyridinemethanol from its 3-bromo-4-isomer using NOESY correlations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18958774, 4-Bromo-3-methylpyridine hydrochloride. Retrieved from [Link](Note: Reference for salt properties and related pyridine hydrochloride data).
-
Journal of Medicinal Chemistry (2024). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives. ACS Publications. Retrieved from [Link](Reference for the use of (4-bromopyridin-3-yl)methanol as a validated intermediate).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-pyridinemethanol hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-3-pyridinemethanol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. As a halogenated pyridine derivative, this compound requires specialized handling to mitigate potential hazards.
Hazard Assessment and Chemical Profile
The primary hazards are associated with its classification as a halogenated organic compound and a pyridinium salt.[2][3] It should be treated as a substance that is harmful if swallowed, in contact with skin, or inhaled, and one that causes skin and serious eye irritation.[1]
Table 1: Inferred Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[2] |
Mandatory Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used if there is a splash risk.
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Body Protection : A flame-retardant lab coat, full-length pants, and closed-toe shoes are mandatory to protect against skin contact.[4]
-
Respiratory Protection : All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[1]
On-Site Waste Management: Segregation and Containment Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream is accepted by a licensed disposal facility. 4-Bromo-3-pyridinemethanol hydrochloride waste is classified as Halogenated Organic Waste .
Step-by-Step Containment Procedure:
-
Select the Correct Waste Container : Use a designated, leak-proof container clearly labeled "Halogenated Organic Hazardous Waste."[5] The container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).
-
Labeling : The label must include the full chemical name, "4-Bromo-3-pyridinemethanol hydrochloride," and associated hazard pictograms (e.g., harmful, irritant).[5]
-
Solid Waste Collection :
-
Carefully transfer any solid residual powder, contaminated weigh boats, or filter papers into the designated waste container using a dedicated spatula or scoop.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth and dispose of the cloth in the same container.
-
-
Liquid Waste Collection :
-
Collect all solutions containing 4-Bromo-3-pyridinemethanol hydrochloride in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Do not mix with non-halogenated solvents or aqueous waste streams.[5]
-
-
Container Management :
-
Keep the waste container securely capped at all times, except when adding waste.[5]
-
Store the container in a well-ventilated, secondary containment bin away from incompatible materials like strong oxidizing agents and strong bases.[1]
-
Do not fill the container beyond 75% capacity to allow for vapor expansion.[5]
-
Spill and Emergency Procedures
Accidental releases require immediate and correct action to prevent exposure and environmental contamination.
-
Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels on a large spill.
-
Collection : Once absorbed, carefully sweep or scoop the material into the designated "Halogenated Organic Waste" container.[1] Use non-sparking tools if the compound is dissolved in a flammable solvent.[4]
-
Decontamination : Clean the spill area thoroughly with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) office.
Approved Final Disposal Pathway
The recommended and most environmentally sound disposal method for 4-Bromo-3-pyridinemethanol hydrochloride is high-temperature incineration at a licensed hazardous waste disposal facility.[4][6]
Causality : Halogenated organic compounds can be persistent in the environment and pose long-term risks. Incineration at temperatures above 850°C, equipped with advanced flue gas treatment systems (like scrubbers), is necessary to ensure the complete destruction of the molecule.[4][7] This process breaks the carbon-bromine bonds and converts the combustion byproducts, such as hydrogen bromide (HBr), into less harmful substances that can be neutralized and safely discharged.[7]
Crucially, do not attempt to dispose of this chemical down the drain or in regular trash. [4] As a hydrochloride salt, it can alter the pH of aqueous systems, and its halogenated organic nature makes it a pollutant.[8] Neutralization with a base is not a sufficient treatment method for final disposal and should only be performed by trained professionals as a potential pre-treatment step under controlled conditions.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 4-Bromo-3-pyridinemethanol hydrochloride.
Caption: Disposal workflow for 4-Bromo-3-pyridinemethanol hydrochloride.
By adhering to this guide, laboratory professionals can manage the disposal of 4-Bromo-3-pyridinemethanol hydrochloride with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
Research Safety, "Hazardous Waste Disposal Guide," Northwestern University, Feb 27, 2023. [Online]. Available: [Link]
-
Ideal Response, "What is bromine and what are the safe disposal and recycling methods?," Mar 18, 2025. [Online]. Available: [Link]
-
PubChem, "4-Bromo-3-methylpyridine hydrochloride," National Center for Biotechnology Information. [Online]. Available: [Link]
-
IARC, "Some chemicals that cause tumours of the urinary tract in rodents," IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 122, 2020. [Online]. Available: [Link]
-
New Jersey Department of Health, "Hazard Substance Fact Sheet: Pyridine," Mar 2002. [Online]. Available: [Link]
-
U.S. Environmental Protection Agency, "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes," 1988. [Online]. Available: [Link]
-
Electronic Code of Federal Regulations (eCFR), "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." [Online]. Available: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
